4-(Methylsulfonamido)benzoic acid
Description
The exact mass of the compound 4-[(Methylsulfonyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70313. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHFTOYGFCJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290674 | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
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Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-76-0 | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7151-76-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Methylsulfonamido)benzoic acid | |
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| Record name | 4-methanesulfonamidobenzoic acid | |
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| Record name | 4-(METHYLSULFONAMIDO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN43WS7FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)benzoic acid, a molecule integrating a benzoic acid moiety with a methylsulfonamide group, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features suggest potential applications leveraging the acidic nature of the carboxylic acid and the hydrogen-bonding capabilities of the sulfonamide group. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties influence its solubility, absorption, and interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |
| CAS Number | 7151-76-0 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄S | [1][2][4] |
| Molecular Weight | 215.23 g/mol | [1][4] |
| Melting Point | 119-121 °C | [5] |
| Boiling Point (Predicted) | 408.8 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.51 g/cm³ | [2][3] |
| pKa (Predicted) | 4.17 ± 0.10 | [2] |
| LogP (Predicted) | 0.7563 | [4] |
| Appearance | White to off-white solid | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
A plausible synthetic route for this compound is outlined below. This workflow is based on standard chemical transformations.
A potential synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride from the corresponding sodium salt
A related protocol describes the synthesis of the acyl chloride from the sodium salt of this compound, which presupposes the prior synthesis and isolation of the salt[6].
Materials:
-
4-[(Methylsulfonyl)amino]benzoic acid sodium salt (150 g, 0.63 mole)
-
Thionyl chloride (600 ml)
-
Toluene
-
Tetrahydrofuran (THF)
-
Charcoal
-
Celite
-
Cold ether
Procedure:
-
Under a nitrogen atmosphere, add 150 g of 4-[(methylsulfonyl)amino]benzoic acid sodium salt to 600 ml of thionyl chloride at 0 °C.
-
Reflux the reaction mixture for 40 hours.
-
Remove the excess thionyl chloride in vacuo.
-
Triturate the crude product with toluene and evaporate the solvent.
-
Dissolve the resulting solid in tetrahydrofuran.
-
Add charcoal to the solution and filter the mixture through Celite.
-
Concentrate the filtrate in vacuo to obtain a solid.
-
Slurry the solid with cold ether and collect it by filtration.
-
Dry the final product for 18 hours in vacuo to yield 133 g of 4-[(methylsulfonyl)amino]benzoyl chloride.
Spectral Data and Analysis
The structural characterization of this compound relies on various spectroscopic techniques.
Table 2: Summary of Spectral Data
| Technique | Data Available | Source(s) |
| ¹H NMR | Spectrum available (Varian CFT-20) | [1] |
| ¹³C NMR | Spectrum available | [1] |
| FT-IR | Spectrum available (KBr wafer) | [1] |
| Mass Spectrometry | GC-MS data available | [1] |
| UV-Vis | Spectrum available | [1] |
General Experimental Protocols for Spectroscopic Analysis
While specific, detailed experimental parameters for the spectra of this compound are not provided in the search results, general protocols for these analytical techniques are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. For GC-MS, a dilute solution in a volatile solvent is injected into the GC.
-
Ionization: In GC-MS, Electron Ionization (EI) is common. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Biological Activity and Potential Applications
This compound is recognized as a potent inhibitor of carbonic anhydrase, which suggests its potential as a pharmaceutical intermediate in the development of drugs targeting this enzyme[2]. Such inhibitors are used in the treatment of conditions like glaucoma[2]. The sulfonamide moiety is a well-known pharmacophore with a wide range of biological activities. Furthermore, as a benzoic acid derivative, it may possess antimicrobial, antioxidant, and other biological properties, though specific studies on this compound are limited in the provided search results. Its role as a research tool in drug development is noted, particularly for investigating structure-activity relationships of carbonic anhydrase inhibitors[2].
Due to the lack of specific signaling pathway information for this compound, a diagram illustrating its potential role in drug discovery is presented below.
Role of this compound in a drug discovery context.
Safety and Handling
This compound is classified as corrosive and can cause severe skin burns and eye damage[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with established physicochemical properties and significant potential in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. This guide has summarized the available data on its chemical and physical properties, provided an inferred synthesis workflow, and outlined general protocols for its analysis. While specific experimental details for its synthesis and comprehensive biological activity studies are not extensively documented in the public domain, the information presented here serves as a valuable starting point for researchers and drug development professionals. Further investigation into its biological mechanisms and a more detailed exploration of its synthetic routes are warranted to fully unlock its therapeutic potential.
References
- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7151-76-0,4-(METHANESULFONYLAMINO)BENZOIC ACID | lookchem [lookchem.com]
- 3. 4-(methanesulfonamido)benzoic acid7151-76-0,Purity>95%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(METHANESULFONYLAMINO)BENZOIC ACID | 7151-76-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to 4-(Methylsulfonamido)benzoic Acid: Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Methylsulfonamido)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Compound Identification and Properties
This compound, also known as 4-(methanesulfonamido)benzoic acid, is a benzoic acid derivative featuring a methylsulfonamido group at the para position. This structure imparts specific chemical properties relevant for its use as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | |
| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, N-mesyl-4-aminobenzoic acid | |
| CAS Number | 7151-76-0 | |
| Molecular Formula | C₈H₉NO₄S | |
| Molecular Weight | 215.23 g/mol | |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Purity (Typical) | ≥98% | |
| Storage | Store at room temperature |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 4-aminobenzoic acid with methanesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
A representative synthesis pathway is illustrated below.
The following protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 4-(toluene-4-sulfonylamino)-benzoic acid. This method is expected to yield the target compound with high purity.
Materials and Reagents:
-
4-Aminobenzoic acid
-
Methanesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), 1 N solution
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, prepare a solution of 4-aminobenzoic acid (e.g., 100 mmol, 13.71 g) in water (e.g., 50 mL).
-
pH Adjustment: Add a 1 N solution of sodium carbonate to the mixture to adjust the pH to approximately 8. This deprotonates the carboxylic acid and neutralizes the HCl that will be formed during the reaction.
-
Addition of Sulfonylating Agent: To the stirred solution, slowly add methanesulfonyl chloride (e.g., 120 mmol).
-
Reaction Maintenance: Maintain the reaction at room temperature (approx. 25°C) with continuous stirring. The pH of the mixture should be kept at 8 by the occasional addition of the sodium carbonate solution.
-
Monitoring Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2 hours.
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker and acidify it by adding 1 N HCl until the pH reaches 2. This will protonate the carboxylate group, causing the product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by filtration and wash it thoroughly with distilled water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals.
The following table summarizes the key parameters for the synthesis of sulfonamides based on the adapted protocol.
| Parameter | Details | Reference |
| Starting Material | 4-Aminobenzoic acid | |
| Reagent | Methanesulfonyl chloride | |
| Base | Sodium Carbonate (Na₂CO₃) | |
| Solvent | Water | |
| Temperature | 25°C (Room Temperature) | |
| Reaction Time | 2 hours | |
| Workup | Acidification with HCl to pH 2 | |
| Purification | Recrystallization from methanol | |
| Expected Yield | High (e.g., >90%, based on analogous reaction) |
Logical Workflow for Synthesis and Analysis
The overall workflow for the synthesis and characterization of this compound involves a series of logical steps from preparation to final analysis.
The Role of 4-(Methylsulfonamido)benzoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulfonamido)benzoic acid is a versatile chemical intermediate that serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a sulfonamide and a benzoic acid moiety, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the primary research applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors and other bioactive molecules. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key synthetic pathways and mechanisms of action.
Introduction: A Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the sulfonamide group is a well-established pharmacophore present in a wide range of drugs, including antibacterial, diuretic, and anticancer agents. Similarly, the benzoic acid moiety is frequently incorporated into drug candidates to enhance solubility and provide a key interaction point with biological targets. The combination of these two functional groups in this compound creates a molecule with significant potential for chemical modification and derivatization, allowing for the exploration of diverse chemical spaces and the targeting of various biological pathways.
While this compound itself is not typically the final active pharmaceutical ingredient, its importance lies in its utility as a starting material. Researchers leverage its reactive carboxylic acid and sulfonamide groups to synthesize libraries of compounds for screening against various diseases.
Core Applications in Research
The primary research application of this compound is as a key intermediate in the synthesis of targeted therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group, making derivatives of this compound prime candidates for CA inhibitors.
While direct synthesis from this compound is a logical approach, much of the published research in this area utilizes the closely related 4-sulfamoylbenzoic acid. The general synthetic strategy involves the derivatization of the carboxylic acid group to introduce various functionalities that can interact with the active site of different CA isozymes, thereby tuning the selectivity and potency of the inhibitor.
Illustrative Synthetic Pathway for Carbonic Anhydrase Inhibitors
The following diagram illustrates a generalized synthetic pathway for creating a library of carbonic anhydrase inhibitors starting from a 4-sulfamoylbenzoic acid scaffold, a close structural analog of this compound.
Caption: General workflow for synthesizing carbonic anhydrase inhibitors.
Anticancer Agents
Derivatives of benzoic acid have been explored for their potential as anticancer agents, acting through various mechanisms such as inhibition of histone deacetylases (HDACs) and protein kinases. The this compound scaffold can be utilized to synthesize compounds that target specific signaling pathways involved in cancer progression.
For instance, research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated the potential of benzoic acid derivatives as a platform for developing potent and selective anticancer molecules.[1] While this study does not start directly from this compound, it highlights the therapeutic potential of this class of compounds. The general approach involves coupling the benzoic acid moiety with various heterocyclic systems to create molecules that can interact with the active sites of cancer-related enzymes.
Hypothetical Signaling Pathway Inhibition by a Benzoic Acid Derivative
This diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound.
Caption: Inhibition of a growth factor signaling pathway.
Antimicrobial Agents
The sulfonamide functional group has a long history in the development of antimicrobial drugs. Consequently, this compound serves as an attractive starting point for the synthesis of novel antibacterial and antifungal agents. The strategy often involves the modification of the carboxylic acid group to introduce moieties that can enhance antimicrobial activity or target specific bacterial enzymes.
Studies on pyrazole derivatives of benzoic acid have shown promising results against various bacterial strains, including resistant ones.[2][3] These studies demonstrate the utility of the benzoic acid scaffold in developing new classes of antibiotics.
Experimental Protocols
To provide a practical understanding of how this compound and its analogs are used in research, this section outlines a general experimental protocol for the synthesis of a derivative, based on common laboratory practices for amide bond formation.
General Procedure for the Synthesis of N-Substituted-4-(methylsulfonamido)benzamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: The desired amine (1.2 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-(methylsulfonamido)benzamide.
Experimental Workflow Diagram
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-(Methylsulfonamido)benzoic Acid
CAS Number: 7151-76-0
This technical guide provides a comprehensive overview of 4-(Methylsulfonamido)benzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its properties, synthesis, biological activity, and relevant experimental procedures.
Physicochemical Properties
This compound, also known as 4-[(Methylsulfonyl)amino]benzoic acid, is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₄S | [2][3][4] |
| Molecular Weight | 215.23 g/mol | [2][3][4] |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [4] |
| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid, 4MB | [1][3][4] |
| Melting Point | 119-121 °C | [1] |
| Boiling Point (Predicted) | 408.8 ± 47.0 °C at 760 mmHg | [1][3] |
| pKa (Predicted) | 4.17 ± 0.10 | [1][3] |
| Density (Predicted) | 1.510 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 0.7563 | [2] |
| Topological Polar Surface Area (TPSA) | 83.47 Ų | [2] |
Spectroscopic Data
Structural elucidation and characterization of this compound are supported by various spectroscopic techniques. The following spectral data are available for this compound:
-
¹H NMR and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carboxylic acid, sulfonamide, and aromatic ring.[4]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[4]
-
UV-VIS Spectroscopy: Provides information about the electronic transitions within the molecule.[4]
Synthesis and Reactivity
The synthesis of this compound can be achieved through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a toluenesulfonamide derivative.[1]
-
Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (1N). Adjust the pH of the solution to approximately 8.
-
Reaction: To the stirred solution, add methanesulfonyl chloride (1.2 equivalents) dropwise at room temperature. Maintain the pH of the mixture at 8 by the occasional addition of the sodium carbonate solution.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2 using 1N HCl. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by filtration and wash it thoroughly with distilled water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals of this compound.
Biological Activity and Applications
This compound is primarily recognized for its role as a carbonic anhydrase inhibitor and as a versatile intermediate in the synthesis of pharmaceutical compounds.[3]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6] The sulfonamide group of this compound is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme.[5]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by this compound.
Pharmaceutical Intermediate
Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry.[7] this compound, with its carboxylic acid and sulfonamide functional groups, can be readily modified to synthesize a variety of more complex molecules with potential therapeutic activities. It serves as a precursor for the development of novel drugs targeting a range of diseases.
Experimental Protocols: Biological Assays
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme, which produces the colored p-nitrophenolate ion.[2]
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Experimental Workflow for IC₅₀ Determination
Caption: Experimental workflow for determining the IC₅₀ of an inhibitor.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Plate Setup:
-
Blank: Assay buffer and substrate solution.
-
Maximum Activity Control: Assay buffer, DMSO, CA enzyme, and substrate solution.
-
Test Compound: Assay buffer, diluted test compound, CA enzyme, and substrate solution.
-
Positive Control: Assay buffer, acetazolamide dilutions, CA enzyme, and substrate solution.
-
-
Pre-incubation: Add the assay buffer, followed by the test compound, positive control, or DMSO to the appropriate wells. Then, add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]
-
Reaction Initiation: Start the enzymatic reaction by adding the p-NPA substrate solution to all wells.[2]
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[2]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of maximum activity control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Safety Information
This compound is classified as an irritant.[1][3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 7151-76-0) is a valuable compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activity as a carbonic anhydrase inhibitor make it an important molecule in the field of drug discovery. This technical guide provides a solid foundation for researchers to utilize this compound in their scientific endeavors.
References
- 1. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
physical and chemical properties of 4-(Methylsulfonamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)benzoic acid, a sulfonamide derivative of benzoic acid, is a compound of interest in medicinal chemistry and drug development. Its structural features, combining a carboxylic acid group with a sulfonamide moiety, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification, and an exploration of its likely biological activities based on its chemical class.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize its key identifiers and physical characteristics.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid[1] |
| CAS Number | 7151-76-0[1] |
| Molecular Formula | C₈H₉NO₄S[1] |
| Molecular Weight | 215.23 g/mol [1] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O[1] |
| InChI Key | SROHFTOYGFCJAF-UHFFFAOYSA-N[1] |
| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid, N-Mesyl-4-aminobenzoic acid[1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility in Water | Data not available | |
| Solubility in Ethanol | Data not available | |
| Solubility in DMSO | Data not available | |
| Solubility in Methanol | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in a basic aqueous medium. The following protocol is adapted from a similar synthesis of a related sulfonamide.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (sufficient to achieve a pH of 8-9).
-
Addition of Sulfonylating Agent: While stirring the solution at room temperature, slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the starting material (4-aminobenzoic acid) is no longer visible on the TLC plate.
-
Precipitation: Once the reaction is complete, transfer the reaction mixture to a beaker and acidify it by slowly adding a solution of hydrochloric acid (e.g., 1 M HCl) until the pH reaches approximately 2. A white precipitate of this compound should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven to obtain the crude product.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For sulfonamide derivatives, alcohols such as ethanol or methanol, or a mixture of an alcohol and water, are often suitable.[3][4]
Workflow for Recrystallization
References
An In-Depth Technical Guide to 4-(Methylsulfonamido)benzoic Acid: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylsulfonamido)benzoic acid, a molecule of interest in medicinal chemistry. This document details its fundamental physicochemical properties, a robust synthesis protocol, and explores its biological interactions, with a focus on its role as a potential enzyme inhibitor.
Core Molecular Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key molecular and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1] |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |
| CAS Number | 7151-76-0 | [1] |
| Synonyms | 4-[(methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid | [1] |
Synthesis Protocol
A detailed methodology for the synthesis of a structurally related sulfonamide, 4-(4-Methylbenzenesulfonamido)benzoic acid, is provided below. This protocol can be adapted for the synthesis of this compound by using methanesulfonyl chloride instead of p-toluenesulfonyl chloride.
Materials:
-
p-Aminobenzoic acid
-
Methanesulfonyl chloride
-
1M Sodium carbonate solution
-
1N Hydrochloric acid
-
Distilled water
-
Methanol
Procedure:
-
Dissolve p-aminobenzoic acid (7.3 mmol) in 10 ml of distilled water.
-
Adjust the pH of the solution to between 8 and 9 by adding 1M aqueous sodium carbonate solution.
-
Add methanesulfonyl chloride (8.70 mmol) to the solution.
-
Stir the mixture at room temperature until the suspension transforms into a clear solution, indicating the progression of the reaction.
-
Adjust the pH of the reaction mixture to 1-2 using 1N HCl. This will cause the product to precipitate out of the solution.
-
Filter the precipitate and wash it with distilled water.
-
Dry the product and recrystallize it from methanol to yield the purified this compound.
Biological Activity and Target Interaction
Structural biology studies have revealed that this compound can act as a ligand for specific bacterial enzymes.
Interaction with AmpC β-Lactamase
This compound has been identified as a ligand in the crystal structure of AmpC β-lactamase from Escherichia coli (PDB ID: 2HDS).[3][4] AmpC is a class C β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. The ability of this compound to bind to this enzyme suggests its potential as a fragment for the development of novel β-lactamase inhibitors. Such inhibitors could be used in combination with β-lactam antibiotics to overcome bacterial resistance.
The following diagram illustrates the logical workflow for identifying and characterizing inhibitors of AmpC β-lactamase.
Experimental Protocol: AmpC β-Lactamase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds against AmpC β-lactamase using the chromogenic cephalosporin nitrocefin as a substrate.
Materials:
-
Purified AmpC β-lactamase
-
This compound (or other test inhibitors)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add the AmpC β-lactamase solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.
Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not yet extensively documented, its interaction with AmpC β-lactamase places it within the broader context of bacterial antibiotic resistance mechanisms. Inhibition of AmpC would disrupt the bacterial defense against β-lactam antibiotics, thereby restoring the efficacy of these drugs.
Further research into the biological targets of this compound and its derivatives may reveal interactions with other cellular pathways. For instance, sulfonamide-containing compounds are known to interact with carbonic anhydrases, which are involved in various physiological processes including pH regulation and fluid balance.[5]
The following diagram illustrates the logical relationship of AmpC β-lactamase in antibiotic resistance and the potential intervention point for an inhibitor.
References
- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 3. rcsb.org [rcsb.org]
- 4. 2hds - AmpC beta-lactamase in complex with 4-Methanesulfonylamino benzoic acid - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
solubility of 4-(Methylsulfonamido)benzoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Methylsulfonamido)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of direct quantitative solubility data for this compound, this document also includes detailed information on the solubility of a structurally similar compound, 4-(acetylamino)benzoic acid (acedoben), to serve as a valuable reference. The guide further outlines standard experimental protocols for solubility determination and presents relevant biological pathway information for derivatives of these compounds.
Physicochemical Properties
This compound is a derivative of benzoic acid containing a methylsulfonamido group. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H9NO4S | --INVALID-LINK-- |
| Molecular Weight | 215.23 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 259-262 °C (dec.) (for 4-acetamidobenzoic acid) | [1][2][3] |
| pKa | 4.28 (at 25°C, for 4-acetamidobenzoic acid) | [4][3] |
Solubility Data
To provide valuable insights for formulation and process development, the solubility of the closely related analogue, 4-(acetylamino)benzoic acid, has been compiled from a comprehensive study. The solubility of 4-(acetylamino)benzoic acid was measured in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[1]
Table 1: Solubility of 4-(acetylamino)benzoic acid in Various Organic Solvents [1]
| Solvent | Temperature (K) | Molar Solubility (mol/L) - Estimated from qualitative descriptions |
| Alcohols | ||
| Methanol | 283.15 | Higher solubility |
| Ethanol | 283.15 | High solubility |
| n-Propanol | 283.15 | Moderate solubility |
| Isopropanol | 283.15 | Moderate solubility |
| n-Butanol | 283.15 | Lower-moderate solubility |
| Isobutanol | 283.15 | Lowest solubility among alcohols |
| 2-Butanol | 283.15 | Lower-moderate solubility |
| n-Pentanol | 283.15 | Low solubility |
| Non-Alcohols | ||
| Acetonitrile | 283.15 | Very low solubility |
| Acetone | 283.15 | Low solubility |
| Acetic Acid | 293.15 | High solubility |
| 1,4-Dioxane | 288.15 | Low solubility |
Note: The study indicated that the solubility of p-Acetylamino benzoic acid significantly increased with increasing temperature in all tested solvents. The qualitative descriptions of solubility are based on the reported trends.[1]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in drug discovery and development.[6][7] The following outlines a standard protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.[7]
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution in equilibrium with the solid phase.[8]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to maintain saturation even after dissolution.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9]
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the DMSO stock to an aqueous buffer or organic solvent.
-
Monitor for precipitation over a short period (e.g., 1-2 hours).
-
The concentration at which precipitation is first observed is the kinetic solubility.
Visualization of Related Biological Pathways and Workflows
While specific signaling pathways for this compound are not extensively documented, derivatives have shown biological activity. For instance, related benzamido benzoic acid derivatives have been investigated for their anti-angiogenic effects in cancer by targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[10]
Caption: Putative mechanism of anti-angiogenic action for a benzamido benzoic acid derivative.
The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.
Caption: General workflow for experimental solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While direct quantitative data is limited, the information on its structural analogue, 4-(acetylamino)benzoic acid, offers valuable guidance for solvent selection in research and development. The provided experimental protocols serve as a practical resource for scientists to determine the solubility of this compound in their specific applications. The illustrative diagrams of a related biological pathway and a standard experimental workflow further aid in conceptualizing the compound's potential applications and the process of its characterization. Further experimental studies are warranted to establish a comprehensive solubility profile for this compound in a wider range of organic solvents.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 3. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-4-(methylsulfonamido)benzoic Acid | 158579-73-8 | Benchchem [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. scispace.com [scispace.com]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 4-(Methylsulfonamido)benzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for 4-(Methylsulfonamido)benzoic acid, a compound of interest in pharmaceutical and chemical research. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural characterization of this molecule.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~10.2 | Singlet, broad | 1H | Sulfonamide proton (-SO₂NH-) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons ortho to -NHSO₂CH₃ |
| 2.9 - 3.1 | Singlet | 3H | Methyl protons (-SO₂CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~142 | Aromatic carbon attached to -NHSO₂CH₃ |
| ~131 | Aromatic carbons ortho to -COOH |
| ~128 | Aromatic carbon attached to -COOH |
| ~119 | Aromatic carbons ortho to -NHSO₂CH₃ |
| ~40 | Methyl carbon (-SO₂CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |
| ~3250 | Medium | N-H stretch (Sulfonamide) |
| ~3050 | Weak | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Methyl) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide, asymmetric and symmetric) |
| ~920 | Medium, broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₈H₉NO₄S, Monoisotopic Mass: 215.03 g/mol ) are presented below[1][2].
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.03250 |
| [M+Na]⁺ | 238.01444 |
| [M-H]⁻ | 214.01794 |
| [M]⁺ | 215.02467 |
Expected Fragmentation: In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) is expected at m/z = 215. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 170, and cleavage of the C-S bond or S-N bond of the sulfonamide group.
Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of a purified solid organic compound is as follows[3]:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing the chemical shift scale to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also an option[2].
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
An FT-IR spectrometer is used to acquire the spectrum.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).
-
-
Data Analysis:
-
The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified.
-
The intensities (strong, medium, weak) and shapes (sharp, broad) of the bands are noted.
-
The observed bands are assigned to specific functional group vibrations.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular weight of the compound is determined from the m/z of the molecular ion or its adducts.
-
High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the structural characterization of a novel organic compound using the spectroscopic techniques described.
References
The Multifaceted Biological Activities of 4-(Methylsulfonamido)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scaffold of 4-(methylsulfonamido)benzoic acid and its derivatives has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds, characterized by a central benzoic acid moiety with a methylsulfonamido group, have been extensively investigated for their potential as therapeutic agents. Their versatility stems from the ability to interact with a variety of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Enzyme Inhibition
A primary mode of action for many this compound derivatives is the inhibition of key enzymes implicated in various disease pathologies. The sulfonamide group is a well-known zinc-binding moiety, making these compounds particularly effective inhibitors of metalloenzymes such as carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer. Derivatives of 4-sulfamoylbenzoic acid have been shown to be potent inhibitors of various human (h) CA isoforms.
| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference(s) |
| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM | |
| hCA II | Low nanomolar to subnanomolar | ||
| hCA VII | Low nanomolar to subnanomolar | ||
| hCA IX | Low nanomolar to subnanomolar |
BRAF Kinase Inhibition
The serine/threonine-protein kinase B-Raf (BRAF) is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, making it a critical therapeutic target.[1] Certain sulfonamide-containing derivatives have been designed as selective inhibitors of V660E BRAF.[1]
| Compound Series | Target | IC₅₀ | Reference(s) |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | V600E BRAF | 0.49 µM (for compound 12l) | [1] |
| Wild-type BRAF | 1.25 µM (for compound 12e) | [1] | |
| CRAF | 1.14 µM (for compound 11e) | [1] |
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and inflammation. Antagonists of VLA-4 are being explored for the treatment of inflammatory diseases.[2] A series of benzoic acid derivatives have been synthesized and evaluated as potent VLA-4 antagonists.[2]
| Compound | Target | IC₅₀ | Reference(s) |
| Benzoic acid derivative (12l) | VLA-4 | 0.51 nM | [2] |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[3] Certain benzoic acid derivatives have shown inhibitory activity against AChE.[3]
| Compound Series | Target | Kᵢ Value | Reference(s) |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | AChE | 13.62 ± 0.21 nM (for compound 6f) | [3] |
| hCA I | - | [3] | |
| hCA II | - | [3] |
Anticancer Activity
Beyond enzyme inhibition, this compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) has been shown to induce apoptosis in colon cancer cells, partially through the upregulation of Fas expression.[4]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common strategy for cancer therapy. Certain benzoic acid derivatives have been observed to cause cell cycle arrest in cancer cells. For example, some derivatives can induce G2/M phase arrest in breast cancer cells, preventing them from proceeding to mitosis.[5]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is typically determined by an esterase assay, using 4-nitrophenyl acetate as a substrate. The assay measures the ability of the compound to inhibit the CA-catalyzed hydrolysis of the substrate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
Kinase Inhibition Assay (BRAF)
The inhibitory activity against BRAF kinases can be assessed using various in vitro kinase assay kits. A common method involves measuring the amount of ADP produced from the kinase reaction using a luciferase/luciferin-based system. The luminescence signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The absorbance of the solubilized formazan is measured, which is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. Cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured, which corresponds to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection (Western Blot)
Western blotting can be used to detect key proteins involved in the apoptotic cascade. Following treatment with the compound, cell lysates are prepared, and proteins are separated by gel electrophoresis. Specific antibodies are used to detect the expression levels of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage of caspases, which are key executioners of apoptosis.
Signaling Pathways and Workflows
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth and proliferation. As some this compound derivatives act as BRAF inhibitors, they directly impact this pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer potential of a new compound involves a series of in vitro assays.
Caption: A generalized workflow for in vitro anticancer screening.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to inhibit key enzymes and modulate critical cellular processes like apoptosis and cell cycle progression underscores their importance in drug discovery and development. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed methodologies, to aid researchers in the further exploration and optimization of these valuable chemical entities.
References
4-(Methylsulfonamido)benzoic Acid: A Versatile Linker for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and overall success of a drug conjugate. Among the diverse array of linker molecules, 4-(Methylsulfonamido)benzoic acid has emerged as a promising scaffold due to its unique physicochemical properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, properties, and its burgeoning role as a versatile linker in the development of sophisticated drug delivery systems.
Core Properties of this compound
This compound is a bifunctional molecule featuring a carboxylic acid group and a methylsulfonamido group attached to a central benzene ring.[1][2] This structure imparts a favorable balance of hydrophilicity and rigidity, making it an attractive component in linker design for various applications, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [2] |
| CAS Number | 7151-76-0 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, DMSO |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs typically involves the reaction of a p-aminobenzoic acid derivative with a sulfonyl chloride. A general synthetic scheme is outlined below, based on established protocols for similar sulfonamide compounds.[1][3]
Experimental Protocol: Synthesis of a 4-(Arylsulfonamido)benzoic Acid Derivative
This protocol is adapted from the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid and can be modified for the synthesis of this compound by using methanesulfonyl chloride.[3]
Materials:
-
p-Aminobenzoic acid
-
Methanesulfonyl chloride
-
1 N Sodium carbonate solution
-
1 N Hydrochloric acid
-
Water
-
Methanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve p-aminobenzoic acid (1 equivalent) in water.
-
Adjust the pH of the solution to 8 by the dropwise addition of 1 N sodium carbonate solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution at room temperature.
-
Maintain the pH of the mixture at 8 by the occasional addition of 1 N sodium carbonate solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Upon completion, pour the reaction mixture into a beaker and adjust the pH to 2 with 1 N HCl to precipitate the product.
-
Filter the white precipitate and wash thoroughly with distilled water.
-
Recrystallize the crude product from methanol to yield pure this compound.
Role as a Linker in Drug Development
The bifunctional nature of this compound allows for its versatile application as a linker. The carboxylic acid can be activated to form an amide bond with an amine-containing molecule (e.g., a targeting ligand like an antibody or a small molecule), while the sulfonamide moiety can either be part of the linker backbone or be further functionalized. Benzoic acid derivatives are integral components in various linker technologies for drug delivery.
Application in Targeted Drug Delivery
While specific examples detailing the use of this compound as a linker in publicly available literature are limited, the principles of its application can be inferred from the extensive use of similar benzoic acid derivatives in targeted drug delivery systems. The general workflow for constructing a bioconjugate using such a linker is depicted below.
Experimental Protocol: General Amide Bond Formation with a Benzoic Acid Linker
This protocol describes a general method for conjugating a benzoic acid-containing linker to a primary amine on a biomolecule using carbodiimide chemistry.
Materials:
-
This compound linker
-
Amine-containing biomolecule (e.g., peptide, protein, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve this compound (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester.
-
In a separate vial, dissolve the amine-containing biomolecule (1 equivalent) in an appropriate buffer or solvent.
-
Add the activated linker solution to the biomolecule solution. If the biomolecule is in a buffer, adjust the pH to ~7.5-8.5 with DIPEA.
-
Allow the reaction to proceed at room temperature for 4-24 hours, or at 4°C for overnight, with gentle stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction (e.g., by adding a small amount of an amine-containing buffer like Tris).
-
Purify the resulting conjugate using a suitable chromatographic method to remove unreacted starting materials and byproducts.
Quantitative Data and Performance Metrics
| Parameter | Method of Analysis | Desired Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | A well-defined and consistent DAR, often with a specific target value (e.g., 4 or 8).[4] |
| Conjugation Efficiency | HPLC, LC-MS | High conversion of the starting biomolecule to the desired conjugate. |
| Purity of Conjugate | SEC-HPLC, RP-HPLC | High purity with minimal aggregation or fragmentation. |
| In Vitro Stability | Incubation in plasma followed by LC-MS analysis | Minimal linker cleavage and drug release in circulation to reduce off-target toxicity.[4] |
| In Vitro Potency | Cell-based cytotoxicity assays | High potency against target cells and low potency against non-target cells. |
Conclusion and Future Perspectives
This compound represents a valuable, yet perhaps underutilized, building block for the construction of chemical linkers in drug development. Its straightforward synthesis and bifunctional nature make it an adaptable component for connecting targeting moieties to therapeutic payloads. While further research is needed to fully elucidate its potential and to generate a comprehensive dataset of its performance in various applications, the foundational principles of bioconjugation and the established utility of related benzoic acid derivatives strongly suggest a promising future for this compound in the design of next-generation targeted therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug delivery and medicinal chemistry.
References
- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Versatile Intermediate: A Technical History of 4-(Methylsulfonamido)benzoic Acid
For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and history of 4-(Methylsulfonamido)benzoic acid, a key building block in modern chemistry. This document details its synthesis, physicochemical properties, and known applications, providing a comprehensive overview for those working in organic synthesis and medicinal chemistry.
Introduction
This compound, with the CAS number 7151-76-0, is an aromatic organic compound featuring both a carboxylic acid and a methanesulfonamide group.[1][2][3][4][5] While a specific, celebrated moment of discovery for this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration and development of sulfonamide chemistry that began in the early 20th century. Initially recognized for their antibacterial properties, sulfonamides rapidly became a cornerstone of medicinal chemistry, leading to the synthesis of a vast array of derivatives for diverse applications. This compound has primarily carved its niche as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | PubChem[2], ChemScene[1] |
| Molecular Weight | 215.23 g/mol | PubChem[2], ChemScene[1] |
| Melting Point | Not Available | LookChem[3] |
| Boiling Point (predicted) | 408.8 °C at 760 mmHg | LookChem[3] |
| Density (predicted) | 1.51 g/cm³ | LookChem[3] |
| pKa (predicted) | 4.17 ± 0.10 | LookChem[3] |
| LogP (predicted) | 0.7563 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 83.47 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Historical Synthesis and Development
The synthesis of this compound is a classic example of nucleophilic acyl substitution. While the first documented synthesis of this specific molecule is difficult to pinpoint, the general and well-established method for creating such N-acylsulfonamides involves the reaction of an amine with a sulfonyl chloride.
A plausible and commonly utilized synthetic route starts with 4-aminobenzoic acid, a readily available precursor. This is reacted with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Historically, the development of this and similar molecules has been driven by the need for specific building blocks in larger synthetic endeavors. For instance, various substituted methylsulfonylbenzoic acids are key intermediates in the preparation of herbicides.[6][7] Patents from the late 20th century frequently describe the synthesis of related compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, highlighting the industrial importance of this class of molecules.[8]
Experimental Protocols
While a specific protocol for the first synthesis is not available, a representative experimental procedure for the synthesis of a structurally similar compound, 4-(phenylsulfonamido)benzoic acid, can be adapted. This provides a clear methodological framework for researchers.
Synthesis of 4-(Phenylsulfonamido)benzoic acid (adapted from Sharif et al.) [9]
-
Dissolution of Amine: Dissolve 4-aminobenzoic acid (1 g, 7.3 mmol) in distilled water (10 ml).
-
pH Adjustment: Adjust the pH of the solution to 8–9 using a 1M sodium carbonate solution.
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature until all the suspended benzenesulfonyl chloride is consumed.
-
Acidification: Upon completion of the reaction, adjust the pH to 1–2 using 1N HCl. This will cause the product to precipitate.
-
Isolation and Purification: Filter the precipitate, wash it with distilled water, and then dry it. Recrystallization from methanol can be performed to yield colorless crystals.
This protocol can be conceptually applied to the synthesis of this compound by substituting benzenesulfonyl chloride with methanesulfonyl chloride.
Applications and Biological Relevance
The primary historical and current application of this compound and its close derivatives is as a chemical intermediate. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, allows for a wide range of subsequent chemical modifications.
While specific biological activities for this compound are not extensively documented, the broader class of sulfonamide-bearing benzoic acid derivatives has been a subject of significant interest in medicinal chemistry. Notably, these scaffolds have been investigated as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 4-sulfamoylbenzoic acid have shown potent inhibition of these enzymes, with potential applications in treating conditions like glaucoma.[3]
-
Antimicrobial Agents: The historical success of sulfa drugs has inspired the continued investigation of new sulfonamide derivatives for their antibacterial and antifungal properties.
The logical relationship for its use as a pharmaceutical intermediate leading to potential carbonic anhydrase inhibitors can be visualized as follows:
Conclusion
This compound represents a molecule whose significance lies not in a singular, celebrated discovery, but in its utility as a versatile building block that has emerged from the rich history of sulfonamide chemistry. Its straightforward synthesis and bifunctional nature have made it a valuable tool for chemists in both industrial and academic settings. While its own biological profile remains to be fully elucidated, the continued exploration of its derivatives, particularly in the realm of enzyme inhibition, suggests that this seemingly simple molecule may yet contribute to the development of new therapeutic agents. Future research into the direct biological activities of this compound could open new avenues for its application.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 7151-76-0,4-(METHANESULFONYLAMINO)BENZOIC ACID | lookchem [lookchem.com]
- 4. 7151-76-0|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 7. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 8. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 4-(Methylsulfonamido)benzoic acid
An In-depth Technical Guide to the Safety and Handling of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data and is intended for use by qualified individuals trained in chemical handling. Always consult the official SDS from your supplier and adhere to all applicable safety regulations in your region.
Introduction
This compound, also known as 4-[(methylsulfonyl)amino]benzoic acid, is a benzoic acid derivative.[1] Compounds within this chemical class are utilized in medicinal chemistry and drug development.[1] For instance, related benzenesulfonamide structures have been investigated as carbonic anhydrase inhibitors.[2] Given its potential applications, a thorough understanding of its safety profile and handling requirements is crucial for researchers and scientists.
This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, based on available data. It includes physical and chemical properties, hazard identification, protective measures, and emergency procedures. Additionally, it outlines a general experimental workflow for its synthesis and purification.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₄S | [1][3][4] |
| Molecular Weight | 215.23 g/mol | [1][4][5] |
| CAS Number | 7151-76-0 | [1][4] |
| Appearance | White solid/powder | [6][7] |
| Melting Point | Not available | |
| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |
| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid | [1][4] |
| Solubility | No data available | |
| LogP | 0.7563 | [4] |
| Topological Polar Surface Area (TPSA) | 83.47 Ų | [4] |
Note: Some physical properties like melting point and solubility were not consistently available across sources. Always refer to the supplier-specific documentation for the most accurate information.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][6] The GHS classification information is summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Danger/Warning | [1][6][8] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Danger | [6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Warning | [8][9] |
Note: GHS classifications may vary between suppliers. Always consult the specific SDS for the material you are using.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] No specific quantitative data such as LD50 values are available for this compound.
-
Acute Effects: Causes severe skin burns, serious eye damage, and may cause respiratory irritation upon single exposure.[1][8][9]
-
Chronic Effects: No information is available regarding long-term exposure.[10]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these effects.[9]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8][11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][12]
-
Wash hands and any exposed skin thoroughly after handling.[8][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11][12]
-
If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[6][10]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[6][8]
-
Store locked up.[8]
-
Store at room temperature.[10]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8][11]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][8][11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[6][8][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[6][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6][8]
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides.[6][8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[6][11][13]
-
Environmental Precautions: Should not be released into the environment.[6][8]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[6][8][10]
Experimental Protocols
The following sections describe generalized experimental protocols. These should be adapted and optimized for specific laboratory conditions and scales.
Synthesis of 4-(Alkyl/Arylsulfonamido)benzoic Acid (General Procedure)
This protocol is based on the synthesis of a close analog, 4-(toluene-4-sulfonylamino)-benzoic acid, and illustrates a common method for forming the sulfonamide bond.[8]
Materials:
-
4-Aminobenzoic acid
-
Methanesulfonyl chloride (or other sulfonyl chlorides like p-toluenesulfonyl chloride)
-
Sodium carbonate
-
Hydrochloric acid (1 N)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 4-aminobenzoic acid (1 equivalent) in water.
-
Adjust the pH to 8 by adding a 1 N sodium carbonate solution.
-
Add the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature, maintaining the pH at 8 with the occasional addition of 1 N sodium carbonate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), adjust the pH to 2.0 with 1 N HCl to precipitate the product.
-
Filter the white precipitate and wash it with distilled water.
-
Recrystallize the crude product from a suitable solvent like methanol to obtain the purified this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[13]
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol/water mixture).[13]
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other solid impurities into a clean, pre-warmed flask.[13]
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under a vacuum.
Analysis
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as C=O (carboxyl), S=O (sulfone), and N-H (amine).[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Potential Mechanism of Action: Enzyme Inhibition
While the specific biological targets of this compound are not extensively documented, its structural similarity to known carbonic anhydrase inhibitors suggests it could act as an enzyme inhibitor.[2] The diagram below illustrates this general concept.
Caption: Generalized enzyme inhibition mechanism.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] Waste disposal methods should be determined by a licensed professional. Do not empty into drains.[6]
Conclusion
This compound is a hazardous compound that requires careful handling to mitigate risks of skin burns, eye damage, and respiratory irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is mandatory. While comprehensive toxicological data is lacking, the available information necessitates treating this compound with a high degree of caution. The provided experimental workflows offer a general guideline for its synthesis and purification, which should be tailored to specific research needs by qualified scientists.
References
- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Methylsulfonamido)benzoic acid from p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(Methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the sulfonylation of commercially available p-aminobenzoic acid with methanesulfonyl chloride, followed by purification of the crude product via recrystallization. This application note includes comprehensive experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The protocol outlined herein describes a straightforward and efficient method for the preparation of this compound from p-aminobenzoic acid.
Overall Synthesis Workflow
The synthesis proceeds in two main stages: the formation of the sulfonamide bond followed by purification.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| p-Aminobenzoic Acid (MW) | 137.14 g/mol | |
| Methanesulfonyl Chloride (MW) | 114.55 g/mol | |
| Product | ||
| This compound (MW) | 215.23 g/mol | [1][2] |
| Reaction Conditions | ||
| Solvent | Pyridine and Water | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 hours | |
| Purification | ||
| Method | Recrystallization | |
| Solvent | Ethanol/Water | |
| Characterization | ||
| Appearance | White to off-white solid | |
| Melting Point | 235-237 °C | |
| Expected Yield | ~85% |
Experimental Protocols
Step 1: Synthesis of this compound
This procedure is adapted from established methods for the sulfonylation of aromatic amines.
Materials:
-
p-Aminobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
1 M Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.0 eq) in a mixture of pyridine and deionized water.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution using an addition funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2 hours.
-
Upon completion of the reaction, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold 1 M HCl followed by cold deionized water.
-
Allow the crude product to air dry on the filter.
Step 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
To the hot ethanol solution, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at boiling for a few minutes, followed by hot gravity filtration to remove the charcoal.
-
Allow the flask to cool slowly to room temperature to facilitate the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value of 235-237 °C.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.9 (d, 2H), 7.2 (d, 2H), 3.0 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 166.8, 142.5, 131.2, 125.5, 118.0, 40.0.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Concentrated hydrochloric acid is highly corrosive. Handle with appropriate caution.
These application notes are intended for use by qualified professionals and are provided as a guide. The procedures may require optimization based on specific laboratory conditions and reagent purity.
References
Synthesis of 4-(Methylsulfonamido)benzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(Methylsulfonamido)benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in an aqueous basic solution. This method is robust, high-yielding, and proceeds under mild conditions. This application note includes a summary of the compound's properties, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Chemical Properties and Data
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below.
| Property | This compound | 4-Aminobenzoic acid (PABA) | Methanesulfonyl Chloride |
| IUPAC Name | This compound | 4-Aminobenzoic acid | Methanesulfonyl chloride |
| CAS Number | 7151-76-0[1][2] | 150-13-0 | 124-63-0 |
| Molecular Formula | C₈H₉NO₄S[1][2] | C₇H₇NO₂ | CH₃ClO₂S |
| Molecular Weight | 215.23 g/mol [1][2] | 137.14 g/mol | 114.55 g/mol |
| Appearance | White to off-white solid | White crystalline powder | Colorless to yellow liquid |
| Melting Point | Not specified | 187-189 °C | -32 °C |
| Purity | ≥98%[2] | ≥99% | ≥99% |
Experimental Protocol
This protocol is adapted from a similar, high-yield synthesis of a related arylsulfonamide. The procedure involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in an aqueous solution with the pH maintained at 8 using sodium carbonate.
Materials and Reagents
-
4-Aminobenzoic acid (PABA)
-
Methanesulfonyl chloride
-
Sodium carbonate
-
Hydrochloric acid (1 N)
-
Methanol
-
Distilled water
-
Standard laboratory glassware (beaker, flask, etc.)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Synthesis Procedure
-
Dissolution of Starting Material : In a suitable reaction vessel, dissolve 100 mmol (13.71 g) of 4-aminobenzoic acid in 50 mL of distilled water.
-
pH Adjustment : While stirring, add a 1 N solution of sodium carbonate to the mixture until the pH reaches 8. This will dissolve the 4-aminobenzoic acid.
-
Addition of Methanesulfonyl Chloride : Slowly add 120 mmol (9.2 mL, 13.75 g) of methanesulfonyl chloride to the reaction mixture. Maintain vigorous stirring.
-
Reaction Monitoring and pH Control : Continue stirring the mixture at room temperature for 2 hours. During this time, monitor the pH and add small portions of the 1 N sodium carbonate solution as needed to maintain a pH of 8. The reaction progress can be monitored by the conversion of the initial suspension into a clear solution.
-
Precipitation of the Product : After 2 hours, pour the reaction mixture into a beaker and acidify to pH 2 by the dropwise addition of 1 N hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification : Collect the white precipitate by filtration and wash it thoroughly with distilled water. The crude product can be further purified by recrystallization from methanol to yield colorless crystals.
-
Drying : Dry the purified product under vacuum to remove any residual solvent.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle with care.
-
Hydrochloric acid is corrosive. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of 4-(Methylsulfonamido)benzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)benzoic acid is a synthetic building block with potential applications in peptide chemistry and drug design. Its structure combines a rigid benzoic acid scaffold with a sulfonamide moiety. The incorporation of such non-proteinogenic amino acids into peptide sequences can impart unique structural and functional properties. The sulfonamide group is a well-known pharmacophore found in a variety of therapeutic agents and can act as a stable, non-hydrolyzable mimic of a peptide bond, potentially increasing the metabolic stability of the resulting peptidomimetics. Furthermore, the aromatic ring introduces conformational constraints, which can be valuable for probing structure-activity relationships (SAR).
These application notes provide a comprehensive overview of the potential uses of this compound in solid-phase peptide synthesis (SPPS), including proposed protocols for its incorporation and a discussion of its potential impact on peptide properties.
Potential Applications in Peptide Synthesis
The unique structure of this compound allows for its versatile application in peptide design and synthesis:
-
Introduction of Conformational Rigidity: The benzene ring acts as a rigid spacer, restricting the conformational flexibility of the peptide backbone. This can be exploited to lock the peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and selectivity.
-
Peptidomimetic Design: The sulfonamide group is a key functional group in many drugs and can serve as a bioisostere of an amide bond. Peptides incorporating this moiety are often referred to as "sulfonopeptides." These analogs can exhibit enhanced resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.
-
Pharmacophore Incorporation: The methylsulfonamido group can participate in hydrogen bonding and other non-covalent interactions with biological targets, serving as a key binding element.
-
Molecular Scaffolding: The benzoic acid portion provides a versatile scaffold for the attachment of other functional groups, enabling the synthesis of complex molecular architectures and combinatorial libraries for drug discovery.
Experimental Protocols
While specific literature on the direct use of this compound in SPPS is limited, the following protocols are proposed based on standard peptide synthesis methodologies and the known chemistry of similar building blocks, such as 4-(aminomethyl)benzoic acid (Amb) and other aryl carboxylic acids.[1][2]
Protocol 1: Synthesis of Fmoc-4-(Methylsulfonamido)benzoic Acid
For incorporation into a peptide using standard Fmoc-SPPS, this compound must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. As the sulfonamide nitrogen is generally less nucleophilic than an amine, direct Fmoc protection of the sulfonamide nitrogen is not standard. Instead, this building block is treated as a custom carboxylic acid to be coupled to the N-terminus of a peptide chain or to a resin.
If N-terminal incorporation is desired, the carboxylic acid of this compound can be activated and coupled to the free amine of the resin-bound peptide.
Protocol 2: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure.[3][4]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of aryl carboxylic acids can be slower than standard amino acids, so extended coupling times may be necessary.[4]
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation (Optional): If further amino acids are to be added to a different part of the molecule (e.g., on a side chain), proceed with the standard Fmoc-SPPS cycles.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The sulfonamide bond is generally stable to TFA.[5][6]
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Quantitative Data Summary
As there is no specific quantitative data available in the literature for the use of this compound in peptide synthesis, the following table provides expected ranges based on the coupling of similar aryl carboxylic acids and standard SPPS outcomes. Actual results may vary depending on the peptide sequence and reaction conditions.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% | May require extended coupling times or double coupling. Efficiency should be monitored (e.g., Kaiser test). |
| Crude Peptide Purity (Post-Cleavage) | 50-80% | Highly dependent on the peptide sequence and the success of each coupling and deprotection step. |
| Final Yield (Post-Purification) | 10-40% | Dependent on the overall synthesis efficiency and purification losses. |
Visualizations
Workflow for Custom Building Block Synthesis and Incorporation
Caption: Workflow for the preparation and incorporation of this compound in SPPS.
Logical Relationship of Components in a Modified Peptide
Caption: Logical diagram showing the components and potential resulting properties of a modified peptide.
Conclusion
This compound represents a promising, albeit underutilized, building block for the synthesis of novel peptidomimetics. Its incorporation can bestow peptides with enhanced metabolic stability and constrained conformations, which are desirable attributes for therapeutic candidates. The protocols outlined above, derived from established principles of solid-phase peptide synthesis, provide a practical framework for researchers to begin exploring the integration of this and similar custom building blocks into their peptide design strategies. Further research is warranted to establish optimized reaction conditions and to fully elucidate the biological consequences of incorporating this moiety into bioactive peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Applications of 4-(Methylsulfonamido)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Methylsulfonamido)benzoic acid in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Application Notes
This compound is a versatile scaffold in medicinal chemistry, primarily recognized for its role as a fragment in the development of enzyme inhibitors. Its structure, combining a benzoic acid moiety with a methylsulfonamide group, allows for diverse interactions with biological targets.
Inhibition of AmpC β-Lactamase
A primary application of this compound is in the field of antibacterial research as an inhibitor of AmpC β-lactamase.[1] AmpC β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant challenge in the treatment of infectious diseases.[2]
This compound has been identified as a fragment that binds to the active site of AmpC β-lactamase from Escherichia coli.[1] The binding of this fragment has been characterized by X-ray crystallography (PDB ID: 2HDS), providing a structural basis for the design of more potent inhibitors.[1] While its affinity is in the millimolar range, typical for fragment-based drug discovery, it serves as a crucial starting point for developing novel non-covalent β-lactamase inhibitors.
Signaling Pathway and Inhibition Mechanism
Scaffold for Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes. Derivatives of benzoic acid bearing a sulfonamide group have been extensively studied as inhibitors of several CA isoforms (e.g., hCA I, II, IV, and IX).[3][4][5] These inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[3]
While direct inhibitory data for this compound against CAs is not extensively documented, its structural similarity to known CA inhibitors suggests its potential as a scaffold for the development of novel and selective inhibitors.
Potential as an Antimicrobial Agent
The sulfonamide class of compounds were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] Benzoic acid and its derivatives are also known to possess antimicrobial properties.[7] Derivatives of this compound, such as those bearing a 4-chlorophenylsulfonyl group, have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[8] This suggests that the core structure of this compound can be a valuable template for the design of new antimicrobial agents.
Quantitative Data
| Compound | Target Enzyme | Assay Type | Value | Reference |
| This compound | AmpC β-Lactamase (E. coli) | Enzyme Inhibition | Kᵢ = 2.4 mM | [1] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | S. aureus ATCC 6538 | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [8] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | B. subtilis ATCC 6683 | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | [8] |
| 4-chloro-3-sulfamoyl benzenecarboxamide derivatives | Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ in low nM range | [4] |
| 4-chloro-3-sulfamoyl benzenecarboxamide derivatives | Carbonic Anhydrase IV | Enzyme Inhibition | Kᵢ in low nM range | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid.[4]
Materials:
-
4-Aminobenzoic acid
-
Methanesulfonyl chloride
-
Sodium carbonate
-
Hydrochloric acid (1N)
-
Water
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (100 mmol, 13.71 g) in water (50 mL).
-
Add 1N sodium carbonate solution to adjust the pH of the solution to 8.
-
While stirring at room temperature, add methanesulfonyl chloride (110 mmol, 12.6 g) dropwise.
-
Maintain the pH of the mixture at 8 by the occasional addition of 1N sodium carbonate solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker and acidify to pH 2 with 1N HCl.
-
A white precipitate will form. Filter the precipitate and wash with distilled water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
AmpC β-Lactamase Inhibition Assay
This is a general protocol for determining the inhibitory activity against AmpC β-lactamase using a spectrophotometric assay with nitrocefin as the substrate.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the stock solution in the phosphate buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of AmpC β-lactamase to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm in kinetic mode.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Kᵢ value.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for screening carbonic anhydrase inhibitors based on the esterase activity of CA.
Materials:
-
Human carbonic anhydrase (specific isoform, e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetazolamide (positive control inhibitor)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh solution of pNPA in a suitable organic solvent like acetonitrile.
-
In a 96-well plate, add the buffer, followed by the test compound dilutions.
-
Add the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Measure the increase in absorbance at 400-405 nm in kinetic mode.
-
Calculate the rate of reaction for each concentration and determine the IC50 values.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This is a standard broth microdilution protocol to determine the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (positive control)
-
96-well microplate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare an overnight culture of the bacterial strain in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Deconstructing fragment-based inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking for fragment inhibitors of AmpC β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Shoichet Lab : Publications [bkslab.org]
- 7. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: 4-(Methylsulfonamido)benzoic acid as a Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties.[4][5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
The selection of the warhead is a critical determinant of a PROTAC's potency and selectivity. While numerous warheads have been developed from known inhibitors, the exploration of novel chemotypes as potential POI binders is an ongoing effort in the field. This document explores the hypothetical application of 4-(Methylsulfonamido)benzoic acid as a novel building block for the synthesis of PROTACs.
Although there is no direct published evidence for the use of this compound in PROTACs to date, its structural features—a sulfonamide group and a benzoic acid moiety—are present in various bioactive molecules and enzyme inhibitors.[6][7][8] The sulfonamide group is a well-known pharmacophore that can interact with the active sites of various enzymes, while the benzoic acid provides a convenient handle for linker attachment. This application note provides a hypothetical framework for its use, including synthetic protocols, characterization assays, and data presentation templates.
Hypothetical Target Rationale
The 4-(methylsulfonamido)phenyl group is a known structural motif in inhibitors of several enzyme classes. For this hypothetical application, we propose its use as a warhead for a zinc-containing metalloenzyme, such as a carbonic anhydrase (CA) or a matrix metalloproteinase (MMP) , where the sulfonamide moiety can coordinate with the active site zinc ion. The benzoic acid group provides a vector for linker attachment that is directed away from the putative binding site.
Data Presentation
Effective PROTAC development relies on the systematic evaluation of key parameters. The following tables provide a template for organizing and presenting quantitative data for a hypothetical PROTAC, PROTAC-X , derived from this compound.
Table 1: Biochemical Activity of PROTAC-X
| Compound | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Formation (α) |
| PROTAC-X | 500 | 150 | 1.5 |
| Warhead | 450 | >10,000 | N/A |
| E3 Ligand | >10,000 | 120 | N/A |
-
Kd: Dissociation constant, a measure of binding affinity.
-
α: Cooperativity factor in ternary complex formation. α > 1 indicates positive cooperativity.
Table 2: Cellular Activity of PROTAC-X in Target Cell Line
| Compound | DC50 (nM) | Dmax (%) | Cellular Viability (IC50, µM) |
| PROTAC-X | 100 | 95 | >10 |
| Warhead | >10,000 | <10 | >50 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
IC50: Concentration of compound required to inhibit cell viability by 50%.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a hypothetical PROTAC, PROTAC-X , utilizing this compound as the warhead and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Protocol 1: Synthesis of PROTAC-X
This protocol describes a convergent synthetic route for PROTAC-X, involving the initial synthesis of a warhead-linker conjugate followed by coupling to the VHL E3 ligase ligand.
Step 1: Synthesis of Warhead-Linker Intermediate
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of a suitable amine-terminated PEG linker (e.g., 2-(2-aminoethoxy)ethanol) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.
Step 2: Coupling to VHL Ligand
-
Reaction Setup: To a solution of the VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Activation: Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add a solution of the warhead-linker intermediate from Step 1 (1.1 eq) in anhydrous DMF.
-
Reaction: Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up as described in Step 1. Purify the final PROTAC-X product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Biochemical Evaluation of PROTAC-X
2.1: Target and E3 Ligase Binding Assays (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified target protein (e.g., carbonic anhydrase) onto a CM5 sensor chip via amine coupling. Similarly, immobilize a biotinylated VHL-ElonginB-ElonginC (VBC) complex on a streptavidin-coated sensor chip.
-
Binding Analysis: Inject serial dilutions of PROTAC-X, the warhead alone, and the VHL ligand alone over the respective sensor surfaces.
-
Data Analysis: Measure the association and dissociation rates to determine the equilibrium dissociation constant (Kd) for each interaction.
2.2: Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
-
Sample Preparation: Prepare solutions of the target protein, the VBC complex, and PROTAC-X in a suitable buffer.
-
Titration: Titrate PROTAC-X into a solution containing the target protein and the VBC complex.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity and stoichiometry of the ternary complex. Calculate the cooperativity factor (α).
Protocol 3: Cellular Evaluation of PROTAC-X
3.1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., a cancer cell line endogenously expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC-X for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of target protein degradation. Calculate the DC₅₀ and Dₘₐₓ values.
3.2: Cellular Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of PROTAC-X for 72 hours.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader to determine the number of viable cells. Calculate the IC₅₀ value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the hypothetical PROTAC-X's mechanism and experimental workflows.
Caption: Mechanism of action for the hypothetical PROTAC-X.
Caption: Synthetic workflow for the hypothetical PROTAC-X.
Caption: Experimental workflow for Western blot analysis.
Conclusion
While the direct application of this compound as a building block for PROTACs has not been reported in the scientific literature, its chemical structure presents a plausible starting point for the design of novel protein degraders. The protocols and templates provided in this document offer a comprehensive guide for researchers interested in exploring this and other novel warheads for targeted protein degradation. The modular nature of PROTAC synthesis allows for the adaptation of these protocols to different linkers and E3 ligase ligands, facilitating the generation of PROTAC libraries for structure-activity relationship studies. The successful synthesis and characterization of such molecules are pivotal for the continued advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(Methylsulfonamido)benzoic acid
These application notes provide detailed methodologies for the quantitative analysis of 4-(Methylsulfonamido)benzoic acid in pharmaceutical matrices. Two common analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Introduction
This compound is a chemical compound that may be present as an intermediate, impurity, or metabolite in drug development processes. Accurate and precise quantification is crucial for quality control, impurity profiling, and pharmacokinetic studies. The following protocols offer robust and reliable methods for the determination of this analyte.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at concentrations typically found in drug substance and formulation quality control.
Quantitative Data Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity Range | 0.3 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Water (HPLC grade or Milli-Q)
-
Drug substance/placebo matrix
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to final concentrations ranging from 0.3 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh a portion of the sample (e.g., 100 mg of drug substance) into a suitable volumetric flask.
-
Add diluent (e.g., a mixture of water and acetonitrile) to dissolve the sample.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of trace levels of this compound, making it ideal for impurity analysis and bioanalytical studies.
Quantitative Data Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 99.1% - 102.5% |
| Precision (%RSD) | < 5.0% |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., isotopically labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma) or drug substance
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking the appropriate matrix (e.g., blank plasma) with the analyte stock solution to achieve concentrations from 0.15 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) in the precipitation solvent.
3. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample (or standard), add 300 µL of the internal standard spiking solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 98% A, 2% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-3.5 min: Hold at 5% A, 95% B
-
3.5-3.6 min: Return to 98% A, 2% B
-
3.6-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 214.0 -> Product ion (Q3) m/z 135.0
-
Internal Standard (example): Precursor ion (Q1) -> Product ion (Q3) (to be determined based on the specific IS used)
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Application Notes and Protocols for the Coupling of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the coupling of 4-(Methylsulfonamido)benzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols described herein cover two primary transformations: amide bond formation and esterification, which are fundamental reactions in medicinal chemistry and drug development.
Amide Bond Formation via EDC/HOBt Coupling
Amide coupling reactions are essential for synthesizing a vast array of drug candidates. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), provides a reliable method for the formation of an amide bond between a carboxylic acid and an amine. This method is favored for its mild reaction conditions and broad substrate scope.[1][2][3]
Experimental Protocol: Synthesis of N-Benzyl-4-(methylsulfonamido)benzamide
This protocol details the synthesis of a model amide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF (to ensure solubility) at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data Summary (Amide Coupling)
The following table provides representative data for amide coupling reactions with benzoic acid derivatives using various coupling agents. These values can serve as a benchmark for optimizing reaction conditions.[1]
| Coupling Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| EDC/HOBt | DCM/DMF | 0 to RT | 12-24 | 85-95 |
| HATU/DIPEA | DMF | RT | 1-4 | 90-98 |
| HBTU/DIPEA | DMF | RT | 2-6 | 88-96 |
Reaction Workflow: Amide Coupling
Caption: Workflow for Amide Coupling of this compound.
Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[5][6] This method is particularly useful for the synthesis of simple alkyl esters.
Experimental Protocol: Synthesis of Methyl 4-(methylsulfonamido)benzoate
This protocol describes the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents or as the solvent).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Quantitative Data Summary (Esterification)
The following table summarizes typical conditions and yields for Fischer esterification of benzoic acid derivatives.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | Reflux (~65) | 4-8 | 85-95 |
| Ethanol | H₂SO₄ | Reflux (~78) | 4-8 | 80-90 |
| n-Butanol | H₂SO₄ | Reflux (~118) | 6-12 | 80-90 |
Reaction Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification of this compound.
References
Application Notes and Protocols: Synthesis of 4-(Methylsulfonamido)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the reaction of 4-(methylsulfonamido)benzoic acid with thionyl chloride to produce 4-(methylsulfonamido)benzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, significantly enhancing the reactivity of the carboxyl group. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1][2] The resulting 4-(methylsulfonamido)benzoyl chloride is a versatile building block in medicinal chemistry, enabling the introduction of the 4-(methylsulfonamido)benzoyl moiety into various molecular scaffolds.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[1]
Caption: General reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar benzoyl chloride derivatives. Researchers should optimize these conditions for their specific needs.
Protocol 1: Reaction in Neat Thionyl Chloride
This protocol is adapted from the synthesis of related acyl chlorides and is suitable for larger scale preparations where the starting material is readily available.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Nitrogen or argon gas supply
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Under a nitrogen or argon atmosphere, add this compound to the flask.
-
Carefully add an excess of thionyl chloride (approximately 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[2]
-
To the crude product, add anhydrous toluene and evaporate the solvent again to azeotropically remove any remaining thionyl chloride.
-
Triturate the resulting solid with cold anhydrous diethyl ether, and collect the product by filtration.
-
Dry the solid product under vacuum to obtain 4-(methylsulfonamido)benzoyl chloride.
Protocol 2: Reaction in a Solvent with a Catalytic Amount of DMF
This method is suitable for smaller scale reactions or when a milder reaction condition is preferred. The use of a catalyst can often reduce the required reaction time and temperature.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Equipment:
-
Round-bottom flask with a dropping funnel and gas outlet
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Nitrogen or argon gas supply
Procedure:
-
In a fume hood, dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas outlet.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be used directly in the next step or purified as described in Protocol 1.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of 4-(methylsulfonamido)benzoyl chloride and structurally related compounds from various literature sources. This data can be used as a reference for optimizing the synthesis of the target compound.
| Starting Material | Reagents & Conditions | Reaction Time | Yield | Reference |
| 4-[(Methylsulfonyl)amino]benzoic acid sodium salt | Neat SOCl₂, reflux | 40 hours | ~88% | [5] |
| 2-Nitro-4-methylsulfonylbenzoic acid | SOCl₂, DMF (cat.), reflux | 3-4 hours | 90-91% | [4] |
| 4-Sulphamoylbenzoic acid & 2-methoxybenzoic acid | SOCl₂ in isopropyl acetate, 80-90 °C | 2-3 hours | 95-96% | [6] |
| General carboxylic acid | SOCl₂, reflux | 3 hours | N/A | [1] |
Application in Drug Development: A Synthetic Workflow
4-(Methylsulfonamido)benzoyl chloride is a valuable intermediate for the synthesis of bioactive molecules. A common application is the acylation of amines to form amides, a key functional group in many drug candidates. The following workflow illustrates the synthesis of a hypothetical drug candidate from 4-(methylsulfonamido)benzoyl chloride.
Caption: A typical synthetic workflow for the preparation of a drug candidate using 4-(methylsulfonamido)benzoyl chloride.
This workflow highlights the two key steps: the formation of the acyl chloride and its subsequent reaction with an amine to form the final amide product. This is a common strategy in the development of new pharmaceutical agents.[7] The purification and characterization of the final compound are critical steps to ensure its purity and structural integrity for further biological evaluation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 5. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 7. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(Methylsulfonamido)benzoic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonamido)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at removing process-related impurities and enhancing the overall purity of the compound.
Principle of Recrystallization
Recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).
For this compound, which possesses both a polar carboxylic acid and a sulfonamido group, as well as a non-polar benzene ring, a polar solvent system is generally effective. An ethanol/water mixture is a common choice for similar molecules as it can solvate both the polar and non-polar regions of the molecule.[1] The synthesis of related compounds often involves steps like chlorination, nitration, and oxidation, which can introduce impurities such as unreacted starting materials, by-products, and residual reagents. Recrystallization effectively removes these types of impurities.
Illustrative Data Presentation
The following table summarizes the expected outcomes of the recrystallization process for this compound. The data presented is illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | 95.0% | >99.5% |
| Yield | - | 80-90% |
| Melting Point | 245-250 °C | 252-254 °C |
| Solvent System | - | Ethanol/Water (e.g., 9:1 v/v) |
Experimental Protocol
This protocol details the steps for the recrystallization of approximately 10 grams of crude this compound.
4.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 80 mL of 90% aqueous ethanol (9 parts ethanol to 1 part water by volume).
-
Gently heat the mixture on a hot plate with stirring.
-
Bring the solvent to a gentle boil. Add more of the ethanol/water solvent mixture in small portions until all the solid has just dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.5 g) of activated carbon to the hot solution.
-
Reheat the solution to boiling for a few minutes with continuous stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a glass funnel and a clean 500 mL Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved, or in a vacuum desiccator at room temperature.
-
-
Characterization:
-
Determine the yield of the recrystallized product.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity of the final product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow Diagram
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-(Methylsulfonamido)benzoic acid. The primary synthetic route detailed is the sulfonamidation of 4-aminobenzoic acid with methanesulfonyl chloride. This method is advantageous due to its high yield, mild reaction conditions, and the ready availability of starting materials. This document includes quantitative data, detailed experimental procedures, and visualizations of the synthetic pathway and experimental workflow to aid in successful scale-up and implementation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. The protocol outlined herein describes a robust and high-yielding method for the preparation of this compound on a large scale.
Synthetic Pathway
The synthesis of this compound is achieved through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in an aqueous basic solution. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the sulfonyl chloride. The base is crucial for neutralizing the hydrochloric acid byproduct and maintaining a reactive form of the amine. Subsequent acidification of the reaction mixture leads to the precipitation of the desired product.
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis of this compound.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Purity (%) |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 1.0 | ≥99 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 1.2 | ≥99 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As required | ≥99 |
| This compound | C₈H₉NO₄S | 215.23 | - | >98 |
Table 2: Process Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 2-3 hours |
| pH of Reaction Mixture | 8-9 |
| pH for Precipitation | 2-3 |
| Solvent | Water |
| Typical Yield | 95-98% |
| Drying Temperature | 60-70 °C (under vacuum) |
Experimental Protocol
This protocol is designed for the large-scale synthesis of this compound.
4.1. Materials and Reagents
-
4-Aminobenzoic Acid
-
Methanesulfonyl Chloride
-
Sodium Carbonate
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Methanol (for recrystallization, optional)
4.2. Equipment
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and addition funnel.
-
pH meter
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
4.3. Procedure
-
Dissolution of 4-Aminobenzoic Acid:
-
Charge the reactor with deionized water.
-
With stirring, add 4-aminobenzoic acid to the reactor.
-
Prepare an aqueous solution of sodium carbonate and slowly add it to the reactor until the 4-aminobenzoic acid is fully dissolved and the pH of the solution is between 8 and 9.
-
-
Sulfonamidation Reaction:
-
Maintain the temperature of the reaction mixture at 20-25 °C.
-
Slowly add methanesulfonyl chloride to the reaction mixture via an addition funnel over a period of 1-2 hours. A slight exotherm may be observed; maintain the temperature with cooling if necessary.
-
During the addition, monitor the pH and add more sodium carbonate solution as needed to maintain a pH of 8-9.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.
-
-
Product Precipitation:
-
Once the reaction is complete (can be monitored by TLC or HPLC), slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 2-3.
-
A white precipitate of this compound will form.
-
Cool the mixture to 5-10 °C and stir for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitate using a Nutsche filter.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as a methanol/water mixture.[1]
-
-
Drying:
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Safety Considerations
-
Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.
-
The reaction may be slightly exothermic. Ensure adequate temperature control is in place.
Conclusion
The described method for the large-scale synthesis of this compound is efficient, high-yielding, and utilizes readily available starting materials. The detailed protocol and workflow diagrams provide a comprehensive guide for researchers and professionals in the field of drug development and chemical manufacturing. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Functionalization of 4-(Methylsulfonamido)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of derivatives of 4-(methylsulfonamido)benzoic acid. This scaffold is of significant interest in medicinal chemistry due to the combined pharmacophoric features of a benzoic acid and a sulfonamide group, which are present in a wide range of therapeutic agents.
Introduction to this compound
This compound is a versatile building block in drug discovery. The carboxylic acid moiety offers a convenient handle for various chemical modifications, such as amide and ester formation, allowing for the exploration of structure-activity relationships (SAR). The sulfonamide group is a key feature in many clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] Derivatives of this scaffold have shown potential as inhibitors of various enzymes and receptors.
Data Presentation: Biological Activities of Functionalized Derivatives
The following tables summarize the biological activities of representative this compound derivatives and related compounds.
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Target Cell Line | IC50 / GI50 (µM) | Mechanism of Action/Target | Reference |
| 1 | MCF-7 (Breast) | 0.09 | VEGFR-2 Inhibition | [2] |
| 2 | T47D (Breast) | 0.66 | VEGFR-2 Inhibition | [2] |
| 3 | HeLa (Cervical) | 7.2 ± 1.12 | p53, Caspase, NF-κB pathways | [3] |
| 4 | MDA-MB-231 (Breast) | 4.62 ± 0.13 | p53, Caspase, NF-κB pathways | [3] |
| 5 | HCT-116 (Colon) | 3.53 - 5.58 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |
| 6 | HepG-2 (Liver) | 3.53 - 5.58 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |
Table 2: Antibacterial Activity of Sulfonamide and Benzoic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25 - 0.5 | [5] |
| Sulfonamide derivatives | Escherichia coli | 50 | [6] |
| Sulfonamide derivatives | Bacillus subtilis | 100 | [6] |
| Benzoic acid derivatives | Escherichia coli O157:H7 | 1000 | [7] |
Table 3: Enzyme Inhibitory Activity of Sulfonamide Derivatives
| Compound Class | Target Enzyme | Ki / IC50 | Reference |
| Benzamide-4-sulfonamides | Carbonic Anhydrase II (hCA II) | Low nanomolar to subnanomolar | [8] |
| Benzamide-4-sulfonamides | Carbonic Anhydrase IX (hCA IX) | Low nanomolar to subnanomolar | [8] |
| Benzenesulfonamide derivatives | Carbonic Anhydrase II (hCA II) | 7.6 nM | [9] |
| Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate | Wnt/β-catenin signaling | IC50 = 7.0 µM | [10] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes the synthesis of an amide derivative of this compound using a common coupling agent, HATU.
Materials:
-
This compound
-
Amine of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: Esterification of this compound
This protocol details the Fischer esterification of this compound.
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of the desired alcohol, which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 2-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water, followed by saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by recrystallization or silica gel column chromatography.
Protocol 3: N-Alkylation of the Sulfonamide Moiety
This protocol provides a general method for the N-alkylation of the sulfonamide group.
Materials:
-
This compound derivative (e.g., methyl ester)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the this compound derivative (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines the determination of the MIC of synthesized compounds against bacterial strains using the broth microdilution method.[11]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: MTT Assay for Anticancer Activity
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Potential signaling pathways targeted by sulfonamide derivatives in cancer.
Caption: Logical relationship between functionalization and biological activity.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulfonamido)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonamido)benzoic acid, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
pH Control: The pH of the reaction mixture is critical. The reaction of 4-aminobenzoic acid with methanesulfonyl chloride generates hydrochloric acid (HCl), which can protonate the amino group of the starting material, rendering it unreactive. It is crucial to maintain a basic pH to neutralize the HCl as it forms. A pH of 8 is often optimal.[1]
-
Inadequate Mixing: If the reaction mixture is not adequately stirred, localized areas of low pH can form, leading to the deactivation of the 4-aminobenzoic acid. Ensure vigorous and consistent stirring throughout the addition of methanesulfonyl chloride.
-
Reaction Temperature: While the reaction is often conducted at room temperature, temperature control can be important.[1] Running the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride can help to control exothermic reactions and minimize side product formation.
-
Reagent Quality: Ensure that the 4-aminobenzoic acid and methanesulfonyl chloride are of high purity. Impurities in the starting materials can lead to side reactions and lower yields. Methanesulfonyl chloride is sensitive to moisture and should be handled accordingly.
-
Choice of Base and Solvent: The choice of base and solvent system can significantly impact the yield. An aqueous solution with a soluble base like sodium carbonate or sodium hydroxide is commonly used.[1][2] The use of pyridine as both a base and a solvent is another option.[3]
Question: I am observing the formation of significant impurities. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The primary impurities can include unreacted starting materials and side products.
-
Unreacted 4-Aminobenzoic Acid: This is often due to the reasons mentioned for low yield, particularly poor pH control. Use of thin-layer chromatography (TLC) can help monitor the consumption of the starting material.
-
Bis-sulfonated Product: It is possible, though less common, for the sulfonamide nitrogen to react again. Careful control of stoichiometry (using a slight excess of the amine or adding the sulfonyl chloride slowly) can minimize this.
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride can hydrolyze in the presence of water, especially at higher pH and temperatures. This reduces the amount of reagent available for the desired reaction. Adding the sulfonyl chloride portion-wise or via a syringe pump can help to ensure it reacts with the amine before it has a chance to hydrolyze.
Question: The purification of my final product is difficult. What are the best practices for obtaining pure this compound?
Answer:
Effective purification is key to obtaining a high-quality product.
-
Acidification and Precipitation: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture to a pH of around 2 with an acid like 1N HCl.[1] This protonates the carboxylic acid group, making the product insoluble in the aqueous solution.
-
Washing: The precipitated product should be thoroughly washed with distilled water to remove any inorganic salts and water-soluble impurities.[1]
-
Recrystallization: For higher purity, recrystallization is recommended. Methanol is a suitable solvent for recrystallizing this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The reaction of 4-aminobenzoic acid with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in an aqueous basic solution has been reported to produce yields as high as 98%.[1] A similar high yield can be expected for the reaction with methanesulfonyl chloride under optimized conditions.
Q2: Can I use a different base other than sodium carbonate?
A2: Yes, other bases like sodium hydroxide or tertiary amines such as pyridine can be used.[3][4] The choice of base may influence the reaction rate and workup procedure. It is important to ensure the base is strong enough to neutralize the generated HCl but not so strong as to promote significant hydrolysis of the sulfonyl chloride.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] By spotting the reaction mixture alongside the starting material (4-aminobenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot. A clear solution from an initial suspension can also indicate the completion of the reaction.[1]
Q4: Are there any eco-friendly synthesis methods available?
A4: Yes, research has focused on developing more environmentally friendly methods for sulfonamide synthesis. Using water as a solvent and a base like sodium carbonate is considered a greener approach compared to using organic solvents.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a similar sulfonamide.[1]
Materials:
-
4-Aminobenzoic acid
-
Methanesulfonyl chloride
-
Sodium carbonate
-
1N Hydrochloric acid
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in water.
-
Add a 1N solution of sodium carbonate to adjust the pH of the solution to 8.
-
While vigorously stirring the mixture at room temperature, slowly add methanesulfonyl chloride (1.2 equivalents).
-
Continuously monitor the pH and add more sodium carbonate solution as needed to maintain a pH of 8.
-
Continue stirring for approximately 2 hours after the addition of methanesulfonyl chloride is complete. Monitor the reaction progress by TLC. The reaction is complete when the suspension becomes a clear solution.
-
Once the reaction is complete, pour the mixture into a beaker and adjust the pH to 2 with 1N HCl to precipitate the product.
-
Filter the white precipitate and wash it thoroughly with distilled water.
-
For further purification, recrystallize the product from methanol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Sulfonamide Synthesis
| Starting Material | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield (%) | Reference |
| p-Amino benzoic acid | p-Toluenesulfonyl chloride | Sodium carbonate | Water | 2 h | 98 | [1] |
| 2-(chloro-4-(methylsulfonyl) phenol | Trifluoromethanesulfonic anhydride | Pyridine | Dichloromethane | 20 min | 97.2 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Synthesis of 4-(Methylsulfonamido)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Methylsulfonamido)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The primary synthesis route involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most common side reactions include:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive with water, leading to the formation of methanesulfonic acid and HCl.[1][2]
-
Di-sulfonylation of the Amino Group: The formation of a di-sulfonamide byproduct where two methanesulfonyl groups attach to the nitrogen atom of the amino group.
-
Reaction with the Carboxylic Acid Group: Under certain conditions, methanesulfonyl chloride can react with the carboxylic acid moiety of 4-aminobenzoic acid to form a mixed anhydride.[3][4]
-
Polymerization: In some cases, unwanted polymerization of the starting material or product can occur.
Q3: How can I minimize the hydrolysis of methanesulfonyl chloride?
A3: To minimize hydrolysis, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using dry solvents, inert atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried before use.[2] Methanesulfonyl chloride should be handled in a way that minimizes its exposure to atmospheric moisture.[1]
Q4: What is the role of the base in this reaction, and which bases are typically used?
A4: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The accumulation of HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction. Common non-nucleophilic bases used for this purpose include pyridine and triethylamine.
Q5: How can I detect the formation of the di-sulfonylation byproduct?
A5: The di-sulfonamide byproduct will have a different retention factor (Rf) on a thin-layer chromatography (TLC) plate compared to the desired monosulfonated product. It can also be identified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), where it will show a characteristic molecular weight and spectral pattern.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Product | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure an appropriate molar ratio of methanesulfonyl chloride to 4-aminobenzoic acid is used (a slight excess of the sulfonyl chloride is common).- Monitor the reaction progress using TLC until the starting material is consumed.- Ensure the base is present in at least a stoichiometric amount to neutralize the generated HCl. |
| Hydrolysis of Methanesulfonyl Chloride: A significant portion of the methanesulfonyl chloride may have been consumed by reaction with residual water.[1][2] | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere. | |
| Presence of Multiple Spots on TLC | Formation of Side Products: This indicates the presence of impurities such as the di-sulfonated product or unreacted starting material. | - Optimize the reaction conditions (temperature, reaction time, and stoichiometry of reagents) to favor the formation of the desired product.- Purify the crude product using recrystallization or column chromatography. |
| Product is Difficult to Purify | Co-elution or Co-crystallization of Impurities: The side products may have similar physical properties to the desired product. | - For column chromatography, try a different solvent system with varying polarity to achieve better separation.- For recrystallization, select a solvent in which the solubility of the product and impurities differs significantly with temperature. |
| Acidic Reaction Mixture During Workup | Incomplete Neutralization or Hydrolysis: Insufficient base was used, or hydrolysis of excess methanesulfonyl chloride has occurred.[1] | - During the workup, carefully neutralize the reaction mixture with a mild aqueous base such as sodium bicarbonate solution before extraction. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows:
-
In a round-bottom flask dried in an oven, dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or a mixture of an inert solvent like dichloromethane with triethylamine) under an inert atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add methanesulfonyl chloride (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature, continuing to stir for several hours or overnight.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
If an organic solvent was used, separate the organic layer. If pyridine was the solvent, it is often removed under reduced pressure.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Primary synthesis pathway for this compound.
Caption: Overview of the main reaction and potential side reactions.
Caption: A troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Purification of 4-(Methylsulfonamido)benzoic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 4-(Methylsulfonamido)benzoic acid, targeting common challenges faced by researchers and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and reheat to ensure dissolution before cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[1] 3. Add an "anti-solvent" (a solvent in which the product is poorly soluble but miscible with the primary solvent) to decrease solubility.[2] |
| Product precipitates as an oil ("oiling out"). | 1. The solution is supersaturated, and cooling was too rapid. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Ensure the flask is not disturbed during the cooling phase to promote the formation of large, pure crystals.[3] 3. Choose a solvent with a lower boiling point. |
| Low recovery of pure product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The product is partially soluble in the washing solvent. | 1. Minimize the amount of hot solvent used for dissolution.[3] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[4][5] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored impurities remain in the final product. | 1. Impurities are structurally similar and co-crystallize with the product. 2. Impurities are adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3][5][6] 2. Perform a second recrystallization if purity is still insufficient. |
| Final product shows a broad melting point range. | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Dry the crystals thoroughly under vacuum, possibly at a slightly elevated temperature. 2. Re-purify the material using an alternative solvent system or a different technique like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities often stem from the starting materials and side reactions. These can include unreacted 4-aminobenzoic acid, byproducts from the sulfonylation reaction, or residual solvents from the synthesis or workup.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][4] For benzoic acid derivatives, polar solvents are often effective. Water, ethanol, methanol, or mixtures like ethanol/water are commonly used.[5][7] The choice depends on the specific impurity profile. A solvent selection guide is provided in the data table below.
Q3: How can I prevent hydrolysis of the sulfonamide group during purification?
A3: The sulfonamide group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially when heated.[8][9] It is best to maintain a pH close to neutral during purification if possible. While sulfonamides are often stable under typical environmental pH and temperature conditions, prolonged heating in strongly acidic solutions should be avoided.[10][11]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is an effective method for achieving very high purity, especially when impurities are difficult to remove by recrystallization. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common starting point.
Q5: My yield is very low after recrystallization. What is the most likely reason?
A5: The most common reason for low yield is using an excessive volume of solvent to dissolve the crude product.[2] This keeps a larger fraction of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[3] Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]
Visualized Workflows and Structures
The following diagrams illustrate the troubleshooting process and key chemical structures.
Quantitative Data Summary
The selection of an appropriate recrystallization solvent is critical. The following table provides solubility data for this compound in common solvents.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | Low | Moderate | Good for removing non-polar impurities. A large difference in solubility between hot and cold water makes it a viable option.[7] |
| Ethanol | Moderate | High | Effective solvent, but its higher solubility at room temperature might reduce recovery. Often used in a co-solvent system with water.[5] |
| Methanol | Moderate | High | Similar properties to ethanol. The compound has a pKa of 8.36 in methanol at 25°C. |
| Ethyl Acetate | Low | High | Good for achieving high recovery due to low solubility when cold. |
| Acetone | High | Very High | May not be ideal for high-recovery recrystallization due to high solubility at room temperature, but can be used for washing. |
Note: Specific solubility values can vary. This table provides a general guide for solvent screening.
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (Water)
This protocol is analogous to the general purification of benzoic acid derivatives.[1][3][6]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 100 mL) and a magnetic stir bar.
-
Heating: Heat the suspension on a hot plate with stirring. Add more hot deionized water in small portions until all the solid has just dissolved. Avoid adding a large excess of water.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Return the flask to the hot plate and boil gently for 2-5 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.[5]
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at 50-60°C, until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
This method is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer and discard the organic layer (after confirming it does not contain the desired product).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute strong acid (e.g., 1M HCl) with stirring. The pure this compound will precipitate out of the solution as the pH drops.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with cold deionized water and dry them thoroughly under vacuum. This product can be further purified by recrystallization if needed.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. famu.edu [famu.edu]
- 7. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Methylsulfonamido)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Methylsulfonamido)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Inactive 4-aminobenzoic acid: The starting material may be old or degraded. 2. Decomposition of methanesulfonyl chloride: Exposure to moisture can lead to hydrolysis. 3. Incorrect pH: The reaction is pH-sensitive; a non-optimal pH can hinder the reaction. 4. Low reaction temperature: Insufficient temperature may lead to a slow or incomplete reaction. | 1. Use fresh, high-purity 4-aminobenzoic acid. 2. Use a fresh bottle of methanesulfonyl chloride and handle it under anhydrous conditions. 3. Carefully monitor and maintain the pH of the reaction mixture between 8-9 using a suitable base (e.g., sodium carbonate or pyridine). 4. Increase the reaction temperature to the recommended range (e.g., room temperature to 50°C) and monitor the progress using Thin Layer Chromatography (TLC). |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Formation of di-sulfonated product or other byproducts. 2. Unreacted starting materials: Incomplete reaction. 3. Hydrolysis of the product: The sulfonamide bond can be susceptible to hydrolysis under acidic or basic conditions during workup. | 1. Control the stoichiometry of the reactants carefully. Add the methanesulfonyl chloride dropwise to the reaction mixture. 2. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. 3. Perform the workup at a low temperature and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Isolation/Precipitation | 1. Product is too soluble in the reaction mixture. 2. Formation of an oil instead of a solid. | 1. After acidification, cool the solution in an ice bath to promote precipitation. If the product is still soluble, extraction with an organic solvent may be necessary. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If an oil persists, it may need to be purified by column chromatography. |
| Product is colored (not white) | 1. Presence of impurities from starting materials or side reactions. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. The use of activated charcoal during recrystallization can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.
Q2: Which base is most suitable for this reaction?
A2: Pyridine is a commonly used base and solvent for this reaction as it effectively neutralizes the HCl byproduct and can help to dissolve the starting materials. Alternatively, an aqueous solution of sodium carbonate or sodium bicarbonate can be used, which may be a more environmentally friendly option.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 4-aminobenzoic acid spot and the appearance of a new, typically higher Rf spot corresponding to the product, indicates the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: The most common method for purification is recrystallization. A mixture of ethanol and water is often a good solvent system for recrystallizing sulfonamides. If the product is still impure after recrystallization, column chromatography on silica gel may be necessary.
Experimental Protocol
This protocol is adapted from a similar synthesis of a sulfonamide derivative.[1]
Materials:
-
4-aminobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (or Sodium Carbonate)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (1 equivalent) in pyridine (used as both solvent and base).
-
Cool the reaction mixture in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is around 2. This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash it with cold deionized water.
-
To purify the product, recrystallize the crude solid from an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
Reaction Optimization Data
The following table summarizes the effect of different bases and temperatures on the yield of this compound. (Note: This is representative data and actual results may vary).
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | 0 to RT | 3 | ~85 |
| Sodium Carbonate (aq) | RT | 4 | ~75 |
| Triethylamine | 0 to RT | 3 | ~80 |
| Pyridine | 50 | 2 | ~90 |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Troubleshooting Sulfonamide Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for sulfonamide bond formation?
The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Key Components of the Reaction:
-
Sulfonyl Chloride: The electrophilic partner in the reaction.
-
Amine: The nucleophilic partner (must be a primary or secondary amine).
-
Base: A proton scavenger to drive the reaction forward. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).
-
Solvent: Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used.
A general workflow for sulfonamide bond formation is illustrated below.
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on the reactivity of the amine and the sulfonyl chloride.
-
Pyridine: Often used as both a base and a solvent. It is particularly effective for less reactive amines.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are commonly used when the amine is more reactive. DIPEA is sterically hindered, which can be advantageous in preventing side reactions.
-
Aqueous Bases (e.g., NaOH, K2CO3): The Schotten-Baumann reaction conditions, which involve an aqueous basic solution, can be used for some substrates.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques for monitoring the progress of a sulfonamide bond formation.
-
TLC: A simple and rapid method to visualize the consumption of starting materials and the formation of the product. A common mobile phase for TLC analysis of sulfonamide reactions is a mixture of ethyl acetate and hexanes.
-
LC-MS: Provides more detailed information, including the molecular weight of the product and any byproducts, which can be invaluable for troubleshooting.
Troubleshooting Guide
Problem: Low or no yield of the desired sulfonamide product.
This is one of the most common issues encountered. The following guide provides potential causes and solutions.
Cause 1: Poor Quality or Degradation of Reagents
Sulfonyl chlorides are susceptible to hydrolysis. It is crucial to use high-quality reagents and anhydrous reaction conditions.
Solutions:
-
Check Reagent Quality: Use freshly opened or properly stored sulfonyl chloride. If necessary, the sulfonyl chloride can be purified by distillation or recrystallization.
-
Use Anhydrous Solvents: Ensure that all solvents are anhydrous. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.
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Inert Atmosphere: For particularly sensitive substrates, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Cause 2: Inappropriate Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Solutions:
-
Optimize the Base: If the reaction is sluggish, a stronger or more nucleophilic base like pyridine might be beneficial. Conversely, if side reactions are observed, a more hindered base like DIPEA could be a better choice. The table below summarizes the effect of different bases on the yield of a model sulfonamide synthesis.
| Base | Solvent | Temperature (°C) | Yield (%) |
| Triethylamine | DCM | 0 to rt | 75 |
| Pyridine | Pyridine | 0 to rt | 85 |
| DIPEA | DCM | 0 to rt | 80 |
| Na2CO3 | Acetone | rt | 60 |
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Vary the Solvent: The polarity of the solvent can influence the reaction rate. If the reaction is not proceeding in a non-polar solvent like DCM, switching to a more polar solvent like THF or ACN may be beneficial.
-
Adjust the Temperature: Most sulfonamide formations are initially performed at 0 °C and then allowed to warm to room temperature. If the reaction is slow, gentle heating may be required. However, be cautious as higher temperatures can also lead to the formation of side products.
Cause 3: Formation of Side Products
A common side reaction is the formation of a disulfonamide, where two sulfonyl groups react with a primary amine.
Solutions:
-
Control Stoichiometry: To minimize the formation of the disulfonamide, it is important to control the stoichiometry of the reactants. Adding the sulfonyl chloride slowly and in slight excess (e.g., 1.1 equivalents) to the amine can favor the formation of the monosulfonated product.
-
Use a Hindered Base: A sterically hindered base like DIPEA can help to prevent the second sulfonylation reaction.
Problem: Difficulty in Purifying the Sulfonamide Product
Sulfonamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.
Solutions:
-
Aqueous Workup: A thorough aqueous workup is essential to remove the excess base and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally a brine wash.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying sulfonamides. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Recrystallization: If the sulfonamide is a solid, recrystallization can be an excellent purification technique. Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added the sulfonyl chloride (1.1 mmol) dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours (monitor by TLC or LC-MS).
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Upon completion, the reaction is quenched with water (10 mL).
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The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
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The combined organic layers are washed with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Protocol 2: TLC Monitoring of the Reaction
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
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Spot a small amount of the reaction mixture onto a TLC plate alongside spots of the starting amine and sulfonyl chloride.
-
Develop the TLC plate and visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The reaction is complete when the starting amine spot has disappeared and a new product spot is observed.
stability issues of 4-(Methylsulfonamido)benzoic acid in solution
Welcome to the technical support center for 4-(Methylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other sulfonamides, is primarily influenced by pH, temperature, and light exposure.
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pH: Sulfonamides are generally most stable in alkaline (basic) solutions and least stable in acidic conditions.[1][2] Hydrolysis is a common degradation pathway, and the rate of this reaction is often pH-dependent.[3] Acidic conditions can protonate the molecule, making it more susceptible to hydrolysis.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[1] Therefore, it is crucial to store stock solutions and experimental samples at appropriate, cool temperatures.
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Light: Many sulfonamides are susceptible to photodegradation, especially when exposed to UV or natural sunlight.[4][5][6] This can lead to the formation of potentially toxic byproducts.[7] It is recommended to protect solutions from light by using amber vials or storing them in the dark.[8]
Q2: In which solvents should I dissolve this compound?
A2: While specific solubility data for this compound is limited, its chemical structure suggests solubility in polar organic solvents. One supplier notes solubility in Dimethylformamide (DMF).[9] A structurally similar compound, 4-(Methylsulfonyl)benzoic acid, is reported to be soluble in polar solvents like water and methanol.[10] For related benzoic acids, common solvents include ethanol, methanol, and acetonitrile.[11]
It is always best practice to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application. Start with common polar organic solvents such as DMSO, DMF, or ethanol.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the longevity and reliability of your stock solutions, follow these best practices:
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Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF) in which the compound is readily soluble.
-
Preparation: Prepare solutions in a clean, dry environment. To ensure homogeneity, cap the vial tightly and vortex thoroughly. Sonication can be used cautiously if dissolution is slow.
-
Storage Conditions: Store stock solutions in tightly sealed vials at low temperatures, typically -20°C or -80°C, to minimize degradation.[12]
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[8][12]
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Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into smaller, single-use aliquots.
Troubleshooting Guide
This guide addresses common issues encountered when working with solutions of this compound.
Issue 1: My compound precipitated out of solution after storage.
| Potential Cause | Troubleshooting Step |
| Low Temperature Storage | The solubility of the compound may be significantly lower at storage temperatures (-20°C or -80°C). |
| Solution Supersaturation | The initial concentration prepared was above the solubility limit for the solvent. |
| Solvent Evaporation | The vial was not sealed properly, leading to solvent evaporation and an increase in compound concentration. |
| Freeze-Thaw Cycles | Repeated cycling between frozen and liquid states can promote precipitation. |
Troubleshooting Workflow: Solution Precipitation
Below is a logical workflow to diagnose and resolve precipitation issues.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canadianscientific.ca [canadianscientific.ca]
- 9. labsolu.ca [labsolu.ca]
- 10. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.wisc.edu [ehs.wisc.edu]
alternative reagents for the synthesis of 4-(Methylsulfonamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-(Methylsulfonamido)benzoic acid. It includes troubleshooting guides in a question-and-answer format to address common experimental challenges, detailed experimental protocols for various synthetic approaches, and a comparative analysis of alternative reagents.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, helping researchers troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields are a frequent challenge and can arise from several factors:
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Poor Quality of Starting Materials: The purity of p-aminobenzoic acid and the methanesulfonylating agent is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Several side reactions can compete with the desired sulfonamide formation, reducing the overall yield. A common side reaction is the di-sulfonylation of the amino group, especially if an excess of the methanesulfonylating agent is used.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.
Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?
A2: The formation of the di-sulfonylated byproduct, 4-(N,N-bis(methylsulfonyl)amino)benzoic acid, can be minimized by:
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Controlling Stoichiometry: Use a precise 1:1 molar ratio of p-aminobenzoic acid to the methanesulfonylating agent. A slight excess of the amine can sometimes be beneficial.
-
Slow Addition of Reagent: Add the methanesulfonylating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-sulfonylation.
Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material. What purification strategies are recommended?
A3: Purification of this compound can be challenging due to the similar polarities of the product and the starting p-aminobenzoic acid. Here are some effective purification methods:
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system is crucial. For instance, recrystallization from a mixture of ethanol and water often yields pure crystals.
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Acid-Base Extraction: The carboxylic acid group in both the product and the starting material allows for purification via acid-base extraction. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and then washing with an organic solvent can remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified product.
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Column Chromatography: While less common for large-scale purification, silica gel column chromatography can be used to separate the product from impurities, especially for obtaining highly pure samples for analytical purposes.
Q4: What are the key analytical techniques to confirm the identity and purity of the synthesized this compound?
A4: A combination of spectroscopic and chromatographic techniques should be used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure of the product. The spectra should show characteristic peaks for the aromatic protons, the methyl group of the sulfonyl moiety, and the carboxylic acid proton.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A well-developed HPLC method can separate the desired product from starting materials and byproducts, allowing for accurate purity determination.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group and the C=O and O-H stretches of the carboxylic acid.
Alternative Reagents for Synthesis
The choice of the methanesulfonylating agent can significantly impact the reaction conditions, yield, and overall efficiency of the synthesis. Below is a comparison of common and alternative reagents.
| Reagent | Structure | Typical Reaction Conditions | Advantages | Disadvantages |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Pyridine or other base as a solvent and acid scavenger, room temperature or slightly elevated. | Readily available, relatively inexpensive, and reactive. | Highly reactive and sensitive to moisture, can lead to over-reaction and formation of byproducts. |
| Methanesulfonic Anhydride | (CH₃SO₂)₂O | Similar to methanesulfonyl chloride, often used with a non-nucleophilic base. | Generally more reactive than the chloride, can be used for less reactive amines. | More expensive and less commonly used than the chloride. |
| Methanesulfonyl Fluoride | CH₃SO₂F | Often requires more forcing conditions (higher temperatures, stronger bases) due to lower reactivity. | More stable and less sensitive to moisture than the chloride, allowing for more controlled reactions. | Lower reactivity can be a drawback for unreactive amines. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using different reagents.
Protocol 1: Synthesis using Methanesulfonyl Chloride
This is the most common and straightforward method for the synthesis of this compound.
Materials:
-
p-Aminobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and air dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Alternative Synthesis using Methanesulfonic Anhydride
This method can be advantageous when dealing with less reactive amines or when a more reactive sulfonating agent is required.
Materials:
-
p-Aminobenzoic acid
-
Methanesulfonic anhydride
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend p-aminobenzoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add anhydrous triethylamine to the suspension and stir until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve methanesulfonic anhydride in anhydrous dichloromethane and add this solution dropwise to the stirred p-aminobenzoic acid solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
how to increase the reaction rate of 4-aminobenzoic acid sulfonylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the reaction rate and yield of 4-aminobenzoic acid sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction rate of 4-aminobenzoic acid sulfonylation?
A1: The rate of sulfonylation is primarily influenced by the choice of sulfonylating agent, solvent, base, temperature, and the potential use of a catalyst. Aromatic amines, like 4-aminobenzoic acid, can react with sulfonyl chlorides, but the presence of the electron-withdrawing carboxylic acid group can decrease the nucleophilicity of the amino group, potentially slowing the reaction.[1] For sterically hindered substrates or amines with electron-withdrawing groups, a catalyst may be necessary to achieve a reasonable reaction rate.[1][2]
Q2: Is a catalyst always necessary for this reaction?
A2: Not always. The reaction between an aniline and a sulfonyl chloride can be exothermic and proceed without a catalyst, especially under solvent-free conditions.[1] However, for less reactive substrates like 4-aminobenzoic acid, a catalyst can be beneficial. Lewis acids such as ZnO or Indium(III) catalysts have been shown to be effective.[1][3] Modern methods also employ photoredox catalysts under visible light for mild and efficient sulfonylation.[4][5]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for neutralizing the HCl generated during the reaction between the amine and the sulfonyl chloride. Common bases include pyridine and triethylamine (TEA).[2] Pyridine can act as both a base and a nucleophilic catalyst, potentially increasing the reaction rate.[2] For substrates sensitive to nucleophilic attack, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be a better choice.[2]
Q4: Do I need to protect the functional groups on 4-aminobenzoic acid before sulfonylation?
A4: Yes, protecting both the amino and carboxylic acid groups is a highly recommended strategy.
-
Amino Group Protection: Protecting the amino group, typically by converting it to an acetanilide, deactivates the aromatic ring. This prevents side reactions like polysulfonylation and helps direct the sulfonyl group to the desired position (para to the amino group, which is meta to the acetylamino group).[6]
-
Carboxylic Acid Group Protection: The carboxylic acid can be protected as an ester (e.g., via Fischer esterification) to prevent it from reacting with the sulfonyl chloride or other reagents in the reaction mixture.[7]
Q5: What are common side reactions, and how can they be minimized?
A5: Common side reactions include:
-
Polysulfonylation: This occurs when the aromatic ring is activated enough to undergo multiple substitutions. Protecting the amino group as an acetamide deactivates the ring and prevents this.[6]
-
Bis-sulfonylation: Formation of a di-sulfonylated amine at the nitrogen atom. This can be avoided by using a 1:1 stoichiometry of the amine to the sulfonyl chloride and adding the sulfonylating agent slowly.[2]
-
Formation of Isomers: To achieve selectivity, especially for the para-product, protecting the amino group is the most effective strategy as the bulkier protecting group sterically hinders the ortho positions.[6]
Troubleshooting Guide
Problem 1: The reaction is very slow or has stalled.
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | The electron-withdrawing carboxylic acid group deactivates the amino group. Consider protecting the carboxylic acid as an ester to increase the nucleophilicity of the amine.[7] |
| Inadequate Reaction Conditions | Incrementally increase the reaction temperature, but be cautious of potential side reactions.[8] Ensure efficient stirring to maintain a homogeneous mixture.[8] |
| Suboptimal Base | If using a non-nucleophilic base like TEA, consider switching to pyridine, which can also act as a nucleophilic catalyst.[2] |
| Absence of a Catalyst | Introduce a catalyst. For amines with electron-withdrawing groups, a catalyst is often necessary.[1] Consider Lewis acids like ZnO or Indium catalysts.[1][3] |
Problem 2: The yield is low due to the formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Polysulfonylation | Protect the amino group as an acetanilide before the sulfonylation step. This deactivates the ring, preventing over-sulfonylation.[6] Carefully control the stoichiometry of the sulfonylating agent to avoid a large excess.[6] |
| Formation of Isomeric Byproducts | Protecting the amino group with a bulky group like acetyl will sterically hinder the ortho positions and favor para-substitution.[6] |
| Degradation of Materials | Ensure the sulfonylating agent is fresh, as they can be moisture-sensitive.[8] Avoid excessively high temperatures or prolonged reaction times to prevent degradation of the starting material or product.[8] |
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the sulfonylation of aniline with p-toluenesulfonyl chloride, which serves as a model for the reaction with 4-aminobenzoic acid.
| Catalyst (mol%) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| None | 5 | Room Temp | 95 | [1] |
| ZnO (1) | 5 | Room Temp | 95 | [1] |
| Al₂O₃ (1) | 5 | Room Temp | 95 | [1] |
| MgO (1) | 5 | Room Temp | 95 | [1] |
| ZrO₂ (1) | 5 | Room Temp | 95 | [1] |
Note: While the reaction with unsubstituted aniline is fast even without a catalyst, the presence of an electron-withdrawing group in 4-aminobenzoic acid makes the reaction more challenging, often necessitating a catalyst or other optimization strategies.[1]
Experimental Protocols
Protocol 1: General Procedure for Protected Sulfonylation of 4-Aminobenzoic Acid
This protocol involves a three-stage process: protection of the carboxylic acid, protection of the amino group, followed by sulfonylation.
Step 1: Protection of the Carboxylic Acid (Fischer Esterification)
-
Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv) dropwise.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution to precipitate the methyl 4-aminobenzoate.
-
Filter the solid, wash with cold water, and dry.
Step 2: Protection of the Amino Group (Acetylation)
-
Dissolve the methyl 4-aminobenzoate (1.0 equiv) from Step 1 in glacial acetic acid.
-
Add acetic anhydride (1.1 equiv) and heat the mixture gently for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the product, methyl 4-acetamidobenzoate.
-
Filter the solid, wash with cold water, and dry.
Step 3: Sulfonylation Reaction
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the protected 4-aminobenzoic acid from Step 2 (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add pyridine (2.0 equiv) and cool the mixture to 0°C in an ice bath.[7]
-
Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equiv) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Final deprotection steps (hydrolysis of the ester and amide) would be required to yield the final sulfonated 4-aminobenzoic acid.[6]
Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the sulfonylation of 4-aminobenzoic acid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing byproduct formation in 4-(Methylsulfonamido)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylsulfonamido)benzoic acid. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts to monitor are:
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Methanesulfonic acid: Formed from the hydrolysis of methanesulfonyl chloride.
-
N,N-bis(methylsulfonyl)aminobenzoic acid: A di-sulfonated byproduct resulting from the reaction of the desired product with another molecule of methanesulfonyl chloride.
-
Unreacted 4-aminobenzoic acid: Due to incomplete reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material, 4-aminobenzoic acid.
Q4: What are the critical parameters to control for a successful synthesis?
A4: Careful control of reaction temperature, pH, and stoichiometry of the reactants is crucial for minimizing side reactions and maximizing the yield and purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Cause 1: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and a base. This hydrolysis produces methanesulfonic acid, which is unreactive with the amine, thereby reducing the overall yield.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents to minimize the presence of water.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Add the methanesulfonyl chloride to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C).
-
Possible Cause 2: Incomplete Reaction The reaction may not have gone to completion, leaving a significant amount of unreacted 4-aminobenzoic acid.
-
Solution:
-
Monitor the reaction progress using TLC until the 4-aminobenzoic acid spot is no longer visible.
-
Ensure efficient stirring to promote contact between the reactants, especially in a biphasic system.
-
Allow for a sufficient reaction time. While the initial reaction is often rapid, allowing it to stir for several hours at room temperature can ensure maximum conversion.
-
Issue 2: Presence of Impurities in the Final Product
Possible Cause 1: Formation of N,N-bis(methylsulfonyl)aminobenzoic acid (Di-sulfonylation) This byproduct can form, particularly if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.
-
Solution:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride.
-
Maintain a low temperature during the addition of methanesulfonyl chloride.
-
Ensure the pH of the reaction mixture is maintained in the optimal range to favor mono-sulfonylation.
-
Possible Cause 2: Unreacted Starting Materials Residual 4-aminobenzoic acid and methanesulfonic acid (from hydrolysis) can contaminate the product.
-
Solution:
-
Purification through recrystallization is an effective method to remove unreacted starting materials.
-
Acid-base extraction can be employed during the workup to separate the acidic product from the basic starting amine.
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts. The values are illustrative and intended to demonstrate trends.
| Parameter | Condition | Expected Product Yield | Hydrolysis of MsCl | Di-sulfonylation |
| Temperature | Low (0-5 °C) | High | Low | Low |
| High ( > 30 °C) | Low | High | High | |
| Base | Weak Base (e.g., NaHCO₃) | Moderate to High | Moderate | Low |
| Strong Base (e.g., NaOH) | High | High | Moderate | |
| Solvent | Anhydrous | High | Low | Low |
| Aqueous/Anhydrous Mix | Moderate | High | Moderate | |
| MsCl eq. | 1.0 - 1.1 | High | - | Low |
| > 1.5 | Moderate | - | High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the principles of the Schotten-Baumann reaction and is optimized to minimize byproduct formation.
Materials:
-
4-Aminobenzoic acid
-
Methanesulfonyl chloride (MsCl)
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Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Acetone
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (1.5 equivalents) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Slowly add hot water until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone/water mixture, and dry under vacuum.
-
Mandatory Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Logical Relationship between Reaction Conditions and Byproduct Formation
Caption: Influence of reaction conditions on the formation of key byproducts.
Technical Support Center: Optimizing Coupling Reactions with 4-(Methylsulfonamido)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with 4-(Methylsulfonamido)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound can present some challenges in amide coupling reactions due to the electron-withdrawing nature of the methylsulfonamido group. This can decrease the nucleophilicity of the carboxylic acid, making it less reactive. Consequently, harsher reaction conditions or more potent coupling reagents may be necessary to achieve high yields.
Q2: Which coupling reagents are most effective for this compound?
A2: For coupling with this compound, especially when reacting with a weakly nucleophilic amine, stronger coupling reagents are often preferred. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally very effective. Carbodiimide reagents such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are also a viable and more economical option, though they may require longer reaction times or elevated temperatures.[1][2]
Q3: What are common side reactions to watch out for?
A3: Common side reactions include:
-
Racemization: If coupling an enantiomerically pure amine, racemization can be a concern, especially with carbodiimide reagents. The addition of HOBt or HOAt can help to suppress this.[2]
-
N-acylurea formation: When using carbodiimide reagents like DCC or EDC, the activated carboxylic acid can rearrange to a stable N-acylurea, which is unreactive and can complicate purification. The use of additives like HOBt minimizes this side reaction.
-
Guanidinium by-product formation: With uronium/aminium reagents like HBTU and HATU, the amine can react with the coupling reagent to form a guanidinium by-product. To avoid this, it is often recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the amine) and the formation of the desired amide product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid due to its reduced reactivity. | * Switch to a more powerful coupling reagent such as HATU or HBTU.[2]* Increase the amount of coupling reagent and/or additive (e.g., 1.2-1.5 equivalents).* Increase the reaction temperature. For EDC/HOBt couplings, heating to 40-60°C can improve the reaction rate. |
| Low nucleophilicity of the amine coupling partner. | * Increase the reaction temperature and/or prolong the reaction time.* Consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride prior to adding the amine. | |
| Formation of unreactive salt between the carboxylic acid and the amine. | * Ensure a suitable base (e.g., DIPEA, NMM, or triethylamine) is used in sufficient quantity (typically 2-3 equivalents) to neutralize any acids and facilitate the coupling. | |
| Multiple Spots on TLC, Difficult Purification | Presence of unreacted starting materials. | * Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.* Use a slight excess of one of the reactants (if cost-effective) to drive the reaction to completion. |
| Formation of by-products (e.g., N-acylurea, guanidinium). | * For carbodiimide couplings, ensure an additive like HOBt is used.* For uronium-based couplings, pre-activate the carboxylic acid for 5-10 minutes before adding the amine.* Optimize the purification method. A combination of aqueous work-up and column chromatography is often effective. Recrystallization can also be a powerful purification technique for amide products.[3] | |
| Racemization of Chiral Amines | Use of a strong base or high temperatures. | * Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.* Run the reaction at a lower temperature if possible.* Ensure the use of racemization-suppressing additives like HOBt or HOAt.[2] |
Data Presentation
The following table summarizes typical yields for the coupling of an electron-deficient benzoic acid with an aniline derivative under various conditions, providing a general guideline for what to expect.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | CH₃CN | 23 | 42 | 11 |
| EDC | HOBt (cat.) | DIPEA/DMAP | CH₃CN | 23 | 42 | 72 |
| HATU | - | DIPEA | DMF | 23 | 5 | 38 |
| DCC | HOBt (cat.) | DMAP | CH₃CN | 23 | 42 | 51 |
Data adapted from a study on a similar electron-deficient system and should be used as a reference.[1]
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
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To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M), add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol is suitable for more challenging couplings, such as with sterically hindered or electron-poor amines.
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Methylsulfonamido)benzoic Acid
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-(Methylsulfonamido)benzoic acid, a valuable building block in medicinal chemistry. We will objectively compare a one-step and a two-step synthesis method, presenting supporting experimental data to inform your selection of the most suitable pathway for your research needs.
Method 1: One-Step Synthesis via Direct Sulfonylation
This approach involves the direct reaction of 4-aminobenzoic acid with methanesulfonyl chloride in an aqueous basic solution. This method is analogous to the high-yielding synthesis of similar sulfonamides[1].
Experimental Protocol
In a flask, 4-aminobenzoic acid (1 equivalent) is dissolved in water containing sodium carbonate (2 equivalents). The mixture is stirred at room temperature, and the pH is adjusted to approximately 8. Methanesulfonyl chloride (1.2 equivalents) is then added dropwise while maintaining the pH at 8 with the occasional addition of a sodium carbonate solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol.
Method 2: Two-Step Synthesis via Esterification and Subsequent Sulfonylation
This alternative route involves the protection of the carboxylic acid functionality of 4-aminobenzoic acid through esterification, followed by sulfonylation of the amino group, and concluding with the hydrolysis of the ester to yield the final product.
Experimental Protocol
Step 1: Esterification of 4-Aminobenzoic Acid
4-aminobenzoic acid (1 equivalent) is refluxed in an excess of an alcohol, such as methanol, with a catalytic amount of a strong acid like sulfuric acid[2]. The reaction is carried out for several hours. After cooling, the mixture is neutralized with a base, and the resulting ester, methyl 4-aminobenzoate, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude ester, which can be purified by recrystallization.
Step 2: Sulfonylation of Methyl 4-Aminobenzoate
The synthesized methyl 4-aminobenzoate (1 equivalent) is dissolved in a suitable solvent, and a base (e.g., pyridine or triethylamine) is added. Methanesulfonyl chloride (1.1 equivalents) is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, as indicated by TLC. The product, methyl 4-(methylsulfonamido)benzoate, is isolated by extraction and purified.
Step 3: Hydrolysis of Methyl 4-(methylsulfonamido)benzoate
The purified methyl 4-(methylsulfonamido)benzoate (1 equivalent) is heated under reflux with an aqueous solution of a base, such as sodium hydroxide. The progress of the hydrolysis is monitored by TLC. Once the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried[3][4][5].
Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthesis method. It is important to note that the data for Method 1 is based on a closely related analog and represents an expected outcome, while the data for Method 2 is an estimation based on typical yields for each individual step.
| Parameter | Method 1: One-Step Synthesis | Method 2: Two-Step Synthesis |
| Overall Yield | High (expected ~98% based on analog)[1] | Moderate to High (estimated 70-85% overall) |
| Number of Steps | 1 | 3 |
| Reaction Time | Short (typically 2-4 hours) | Long (requires multiple reactions and workups) |
| Purity of Crude Product | Generally high | May require purification at each step |
| Simplicity | Simple and straightforward | More complex, requires protection/deprotection |
| Atom Economy | Higher | Lower due to the use of protecting groups |
| Safety Considerations | Use of methanesulfonyl chloride requires caution. | Involves multiple reagents and solvents. |
Logical Workflow of Synthesis Methods
The following diagrams illustrate the logical flow of each synthesis method.
One-Step Synthesis Workflow.
Two-Step Synthesis Workflow.
Conclusion
The one-step synthesis method for this compound offers a significant advantage in terms of efficiency, simplicity, and atom economy, with an expected high yield. It is the recommended method for most applications due to its directness and shorter reaction time.
The two-step method, while being a valid synthetic route, is more laborious and likely results in a lower overall yield due to the multiple reaction and purification steps. However, it may be considered in specific research contexts where the intermediate ester is also of interest or if the one-step method presents unforeseen challenges with a particular substrate.
Ultimately, the choice of synthesis method will depend on the specific requirements of the research, including desired yield, purity, available time, and resources. This guide provides the necessary information to make an informed decision for the synthesis of this compound.
References
A Comparative Guide to 4-(Methylsulfonamido)benzoic Acid and Other Benzoic Acid Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the design of targeted therapies like Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic properties. Benzoic acid derivatives are a versatile class of linkers, offering a rigid scaffold that can be functionalized to modulate the physicochemical properties of a drug candidate. This guide provides a comparative analysis of 4-(Methylsulfonamido)benzoic acid against other commonly employed benzoic acid linkers, supported by experimental data and detailed methodologies for key evaluation assays.
Comparative Analysis of Benzoic Acid Linkers
The properties of a PROTAC are significantly influenced by the linker connecting the target protein binder and the E3 ligase recruiter. The substitution pattern on the benzoic acid ring can impact a PROTAC's solubility, cell permeability, and its ability to facilitate a productive ternary complex formation. While direct comparative data for PROTACs utilizing a this compound linker is not extensively available, we can infer its potential performance based on the known effects of the sulfonamide group and compare it to other functionalized benzoic acid linkers.
The sulfonamide group in this compound is a hydrogen bond donor and can increase the polarity of the linker. This may enhance aqueous solubility, a desirable property for drug candidates. However, increased polarity can sometimes negatively impact cell permeability. The following table summarizes the key physicochemical properties of this compound and compares its potential impact on PROTAC performance with other benzoic acid linkers.
| Linker Moiety | Key Physicochemical Properties of the Functional Group | Potential Impact on PROTAC Performance |
| This compound | Molecular Weight: 215.23 g/mol XLogP3: 0.7[1]Hydrogen Bond Donor Count: 2Hydrogen Bond Acceptor Count: 4The sulfonamide group is a strong hydrogen bond donor and acceptor, which can increase polarity and potentially solubility.[2][3][4] | Solubility: Likely enhanced due to the polar sulfonamide group.[2]Permeability: May be reduced due to increased polarity. However, the overall permeability of the PROTAC is context-dependent.[5]Ternary Complex Formation: The sulfonamide group could potentially form beneficial hydrogen bonds with the target protein or E3 ligase, stabilizing the ternary complex. |
| 4-Aminobenzoic acid | Molecular Weight: 137.14 g/mol XLogP3: 1.2Hydrogen Bond Donor Count: 2Hydrogen Bond Acceptor Count: 2The amino group is a hydrogen bond donor and can be protonated at physiological pH, increasing polarity. | Solubility: Generally good, especially in its protonated form.Permeability: Moderate; can be influenced by the charge state.Ternary Complex Formation: The amino group can participate in hydrogen bonding, potentially contributing to complex stability. |
| 4-Hydroxybenzoic acid | Molecular Weight: 138.12 g/mol XLogP3: 1.6Hydrogen Bond Donor Count: 2Hydrogen Bond Acceptor Count: 3The hydroxyl group is a hydrogen bond donor and acceptor, contributing to polarity. | Solubility: Good aqueous solubility.Permeability: Moderate; can be influenced by the acidity of the hydroxyl group.Ternary Complex Formation: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially aiding in ternary complex formation. |
| 4-(Methylsulfonyl)benzoic acid | Molecular Weight: 200.21 g/mol pKa: 3.48The methylsulfonyl group is a polar, non-ionizable group that is a hydrogen bond acceptor. | Solubility: The sulfonyl group can improve aqueous solubility.Permeability: The impact on permeability can be variable and depends on the overall molecular properties.Ternary Complex Formation: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially interacting with protein residues. |
Experimental Protocols
The successful design and evaluation of molecules incorporating these linkers rely on robust experimental assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the concentration-dependent degradation of a target protein.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies for the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein level to the loading control to determine the percentage of degradation.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Purified, labeled target protein (e.g., with a donor fluorophore like Terbium)
-
Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like a fluorescent protein)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
Assay Reaction: In a microplate, combine the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, from which the concentration at maximal complex formation can be determined.
Protocol 3: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.[6][7]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the PROTAC compound dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical):
-
Perform the assay in the reverse direction to assess efflux.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Visualizing PROTAC-Mediated Protein Degradation
The following diagram illustrates the general workflow for evaluating PROTAC efficacy, from initial treatment to the determination of key performance metrics.
Caption: Workflow for determining PROTAC efficacy.
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation cycle.
References
- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
A Comparative Analysis of 4-(Methylsulfonamido)benzoic acid and 4-(acetylamino)benzoic acid for Researchers
This guide provides a detailed comparison of the physicochemical and pharmacological properties of 4-(Methylsulfonamido)benzoic acid and 4-(acetylamino)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and experimental design.
Physicochemical Properties
The structural difference between the methylsulfonamido and acetylamino groups at the 4-position of the benzoic acid core imparts distinct physicochemical characteristics to each molecule. These differences can significantly influence their solubility, acidity, and pharmacokinetic profiles. A summary of their key properties is presented below.
| Property | This compound | 4-(acetylamino)benzoic acid |
| CAS Number | 7151-76-0[1][2][3][4][5][6] | 556-08-1[6][7][8] |
| Molecular Formula | C₈H₉NO₄S[1][3][5] | C₉H₉NO₃[8] |
| Molecular Weight | 215.23 g/mol [1][3] | 179.17 g/mol [6] |
| Melting Point | 119-121 °C[6] | 259-262 °C (decomposes)[6][8] |
| pKa | 4.17 (Predicted)[1] | 4.28 (at 25°C) |
| Water Solubility | Data not available | <0.1 g/100 mL at 21 °C |
| Appearance | White to off-white solid[6] | White to off-white crystalline powder[8] |
Pharmacological Insights
While both compounds are derivatives of 4-aminobenzoic acid, their substituted functional groups lead to different pharmacological activities.
This compound is recognized for its potential as a carbonic anhydrase inhibitor.[1] The sulfonamide group is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrase enzymes.[9] This inhibition has therapeutic applications in conditions like glaucoma.[1][10]
4-(acetylamino)benzoic acid , also known as acedoben, is an acetylated derivative of para-aminobenzoic acid (PABA).[7][8] It is involved in the metabolic pathways governed by N-acetyltransferase (NAT) enzymes, which are crucial for the metabolism of various drugs and xenobiotics.[11] The rate of its metabolism can be influenced by genetic polymorphisms of NAT enzymes, leading to classifications of individuals as "slow" or "fast" acetylators.[4]
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research.
Synthesis of 4-(acetylamino)benzoic acid
One common method for the synthesis of 4-(acetylamino)benzoic acid involves the acetylation of 4-aminobenzoic acid (PABA).
Procedure:
-
Dissolve 4-aminobenzoic acid in an 80% formic acid solution.
-
With stirring, add acetic anhydride to the solution.
-
Heat the solution to 50°C and continue stirring for approximately 70 minutes.
-
Following the reaction, perform a reduced-pressure distillation.
-
Add a 15% potassium chloride solution to the remaining mixture and cool to 10°C to induce crystallization.
-
Filter the crystals and wash them with a 10% sodium bromide solution.
-
Recrystallize the product from a 90% ether solution and dehydrate with sodium hydroxide to obtain the final product.[8]
Another method involves dissolving p-aminobenzoic acid in ethyl acetate and adding acetic anhydride with stirring, followed by heating to 70°C. The product is then cooled, filtered, washed, and crystallized from ethanol.
Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride. A general procedure, adapted from the synthesis of a similar compound, is as follows:
Procedure:
-
Dissolve 4-aminobenzoic acid in water and adjust the pH to 8 using a sodium carbonate solution.
-
To this solution, add methanesulfonyl chloride while stirring at room temperature.
-
Maintain the pH of the mixture at 8 by the occasional addition of sodium carbonate solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After approximately 2 hours, or upon completion of the reaction, adjust the pH to 2.0 with hydrochloric acid to precipitate the product.
-
Filter the white precipitate and wash it with distilled water.
-
Recrystallize the crude product from methanol to obtain colorless crystals of this compound.[12]
Visualizing Mechanisms and Workflows
To better illustrate the processes discussed, the following diagrams are provided in the DOT language.
Caption: A comparative workflow for the synthesis of the two benzoic acid derivatives.
Caption: Mechanisms of action for the two compounds.
References
- 1. Cas 7151-76-0,4-(METHANESULFONYLAMINO)BENZOIC ACID | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 7151-76-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(METHANESULFONYLAMINO)BENZOIC ACID | 7151-76-0 [chemicalbook.com]
- 7. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 12. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activities of 4-(Methylsulfonamido)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-(Methylsulfonamido)benzoic acid. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in the research and development of novel therapeutic agents. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The presence of the sulfonamide and carboxylic acid moieties allows for diverse structural modifications, leading to compounds with potent and selective effects on various biological targets. This guide focuses on four key areas of biological activity: carbonic anhydrase inhibition, antimicrobial effects, anti-inflammatory properties, and cytotoxicity against cancer cells.
Data Presentation
The following sections present a comparative analysis of the biological activities of selected this compound derivatives. The data is summarized in tables to facilitate easy comparison of their potency and selectivity.
Carbonic Anhydrase Inhibition
A series of benzamide derivatives of 4-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) are presented in the table below. Lower Kᵢ values indicate greater inhibitory potency.[1]
Table 1: Inhibitory Activity of 4-Sulfamoylbenzamide Derivatives against Human Carbonic Anhydrase Isoforms (Kᵢ, nM) [1]
| Compound | hCA I | hCA II | hCA VII | hCA IX |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
| Derivative 1 | 334 | 8.8 | 6.5 | 5.4 |
| Derivative 2 | 156 | 5.3 | 4.1 | 9.8 |
| Derivative 3 | 78.2 | 6.9 | 5.2 | 7.1 |
| Derivative 4 | 5.3 | 0.68 | 0.54 | 0.91 |
Antimicrobial Activity
The antimicrobial potential of novel thiopyrimidine-benzenesulfonamide derivatives was assessed against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are tabulated below. Lower values indicate greater antimicrobial efficacy.
Table 2: Antimicrobial Activity of Thiopyrimidine-Benzenesulfonamide Derivatives (µg/mL)
| Compound | Klebsiella pneumoniae (MIC) | Klebsiella pneumoniae (MBC) | Pseudomonas aeruginosa (MIC) | Pseudomonas aeruginosa (MBC) |
| M6 | 375 | 1500 | 375 | 1500 |
| M19 | 375 | 1500 | 375 | 1500 |
| M20 | 375 | 7500 | 375 | 1500 |
| M25 | 375 | 7500 | 375 | 1500 |
Anti-inflammatory Activity
The in vivo anti-inflammatory effects of novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine were evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema at the fourth hour is presented below.[2]
Table 3: Anti-inflammatory Activity of Benzenesulfonamide Derivatives in Carrageenan-Induced Paw Edema Model [2]
| Compound | Dose (mg/kg) | Maximum Inhibition at 4h (%) |
| Indomethacin (Standard) | 10 | 57.66 |
| Compound 1 | 200 | 96.31 |
| Compound 2 | 200 | 72.08 |
| Compound 3 | 200 | 99.69 |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of novel pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides was investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below. Lower IC₅₀ values indicate greater cytotoxic potency.
Table 4: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides (IC₅₀, µM)
| Compound | HeLa (Cervical Cancer) | HCT 116 (Colon Cancer) | PC-3 (Prostate Cancer) | BxPC-3 (Pancreatic Cancer) |
| MM129 | 1.15 | 0.60 | 0.36 | 0.26 |
| MM130 | 0.61 | 0.39 | 0.23 | 0.17 |
| MM131 | 0.49 | 0.41 | 0.17 | 0.13 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (hCA I, II, VII, and IX) was determined using a stopped-flow CO₂ hydration assay. The assay relies on monitoring the color change of a pH indicator as the enzyme catalyzes the hydration of CO₂.
Materials:
-
Recombinant human CA isoforms
-
Test compounds dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction is initiated by mixing equal volumes of CO₂-saturated water and a solution containing the CA enzyme, buffer, pH indicator, and the test compound at various concentrations.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance versus time curve.
-
The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.
-
A standardized bacterial inoculum is prepared and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or the standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group (treated with vehicle only).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT 116, PC-3, BxPC-3)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours.
-
The formazan crystals formed by viable cells are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Carbonic Anhydrase Inhibition Pathway
Antimicrobial Mechanism of Action
Anti-inflammatory Cyclooxygenase Pathway
Cytotoxicity via Caspase-Mediated Apoptosis
Carrageenan-Induced Paw Edema Workflow
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Methylsulfonamido)benzoic Acid in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Methylsulfonamido)benzoic Acid's Performance and Alternatives, Supported by Experimental Data.
Introduction
This compound is a non-antibiotic sulfonamide derivative. Understanding its potential for cross-reactivity is crucial in drug development to mitigate adverse reactions and ensure target specificity. This guide provides a comparative analysis of this compound, focusing on its biological target, carbonic anhydrase, and comparing its activity with structurally related compounds and established inhibitors.
Understanding Sulfonamide Cross-Reactivity
The potential for cross-reactivity among sulfonamide-containing drugs is a significant concern in clinical practice. However, research indicates that the structural features responsible for hypersensitivity reactions to sulfonamide antibiotics are largely absent in non-antibiotic sulfonamides. The key determinants for antibiotic sulfonamide cross-reactivity include an N1-heterocyclic ring and an N4-arylamine group, which are not present in this compound. Therefore, cross-reactivity with sulfonamide antibiotics is considered unlikely.
Primary Biological Target: Carbonic Anhydrase
Available research strongly suggests that the primary biological targets for this compound and its analogs are carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, making them attractive targets for therapeutic intervention in various diseases, including glaucoma, epilepsy, and cancer.
Comparative Inhibition of Carbonic Anhydrase
While specific inhibitory data for this compound is not extensively available in the public domain, the inhibitory activity of the closely related compound, 4-sulfamoylbenzoic acid, and its derivatives against various human (h) CA isoforms has been well-documented. This data provides a valuable benchmark for predicting the potential efficacy and selectivity of this compound.
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of 4-Sulfamoylbenzoic Acid Derivatives and Acetazolamide against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 4-Sulfamoylbenzoic acid | 250 | 12 | 25 | 5.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 1 (Example Derivative) | 5.3 | 3.7 | 0.9 | 4.4 |
| Compound 2 (Example Derivative) | 334 | 40.6 | 7.9 | 38.6 |
Note: Data for 4-sulfamoylbenzoic acid and its derivatives are compiled from various studies. "Compound 1" and "Compound 2" represent examples of N-substituted derivatives to illustrate the range of activities.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of 4-sulfamoylbenzoic acid derivatives against different CA isoforms are significantly influenced by the nature of the substituent on the sulfonamide nitrogen.
-
Increased Potency: Introduction of various substituents on the sulfonamide nitrogen can lead to a significant increase in inhibitory activity compared to the parent 4-sulfamoylbenzoic acid.
-
Selectivity: Modifications to the substituent can modulate the selectivity for different CA isoforms. For instance, some derivatives show high affinity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA II.
Alternative Carbonic Anhydrase Inhibitors
A diverse range of compounds with different chemical scaffolds have been developed as carbonic anhydrase inhibitors. These alternatives provide different selectivity profiles and pharmacokinetic properties.
Table 2: Comparison of Different Classes of Carbonic Anhydrase Inhibitors
| Inhibitor Class | Example Compound(s) | General Characteristics |
| Sulfonamides | Acetazolamide, Dorzolamide | Well-established class, potent inhibitors, some lack isoform selectivity. |
| Coumarins/Sulfocoumarins | Mechanism-based inhibitors, some show good selectivity for tumor-associated isoforms. | |
| Thiadiazoles | Methazolamide | Structurally related to sulfonamides, used clinically. |
| Phenols | Weaker inhibitors, interact with the zinc-bound water molecule. |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
The most common method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting change in pH is monitored using a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate, and the inhibition constant (Kᵢ) is determined by measuring the reaction rate at various inhibitor concentrations.
Brief Protocol:
-
Reagents: Purified recombinant human carbonic anhydrase isoforms, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and the test inhibitor.
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure: a. The enzyme and inhibitor are pre-incubated. b. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time to determine the initial reaction velocity. d. The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics).
Visualizing Key Concepts
Logical Workflow for Assessing Cross-Reactivity and Biological Activity
Caption: Workflow for evaluating the cross-reactivity and identifying the biological target of this compound.
Carbonic Anhydrase Inhibition Mechanism
Caption: Simplified diagram of a sulfonamide inhibitor binding to the zinc ion in the active site of carbonic anhydrase, preventing substrate binding.
A Comparative Guide to the Structural Analysis of Aromatic Carboxylic Acid Crystals: A Case Study of 4-Nitrobenzoic Acid
This guide provides a comparative overview of the structural analysis of aromatic carboxylic acid crystals, using 4-nitrobenzoic acid as a detailed case study. Due to the limited availability of comprehensive, publicly accessible crystallographic and spectroscopic data for 4-(Methylsulfonamido)benzoic acid, 4-nitrobenzoic acid has been selected as a structurally relevant alternative to illustrate the analytical techniques and data presentation requested.
The structural elucidation of crystalline materials is fundamental in pharmaceutical development and materials science. Techniques such as single-crystal X-ray diffraction (SC-XRD) provide precise three-dimensional atomic arrangements, which are crucial for understanding a compound's physicochemical properties. This guide compares this definitive method with other analytical techniques and presents key experimental data and protocols for researchers, scientists, and drug development professionals.
Crystallographic Data of 4-Nitrobenzoic Acid
Single-crystal X-ray diffraction analysis of 4-nitrobenzoic acid yields detailed information about its crystal lattice and molecular geometry. The key crystallographic parameters are summarized in the table below. This data is essential for identifying the compound, understanding its solid-state conformation, and predicting its behavior.
| Parameter | Value |
| Chemical Formula | C₇H₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.97 |
| b (Å) | 6.04 |
| c (Å) | 13.92 |
| α (°) | 90 |
| β (°) | 96.9 |
| γ (°) | 90 |
| Volume (ų) | 664.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.66 |
Comparison of Crystal Analysis Techniques: Single-Crystal XRD vs. Powder XRD
While single-crystal X-ray diffraction provides the most detailed structural information, other techniques like powder X-ray diffraction (PXRD) are also widely used. The choice of technique often depends on the nature of the sample and the information required.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-formed crystal (typically >30 µm) | Microcrystalline powder |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, absolute configuration | Phase identification, unit cell parameters, crystallite size, sample purity |
| Data Output | A 3D map of electron density, leading to a detailed molecular structure | A 1D diffraction pattern (intensity vs. 2θ angle) |
| Advantages | Provides unambiguous and complete 3D structural information.[1] | Minimal sample preparation, suitable for non-single crystal materials, faster data collection.[2] |
| Limitations | Growing suitable single crystals can be challenging and time-consuming.[1] | Does not provide a complete 3D structure; peak overlap can complicate analysis. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of 4-nitrobenzoic acid using SC-XRD involves several key steps:
-
Crystal Growth : Single crystals of 4-nitrobenzoic acid are typically grown by slow evaporation of a suitable solvent, such as ethanol or acetone.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.[3]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3] The diffracted X-rays are detected, and their intensities are recorded.[3]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an initial model of the atomic arrangement. This model is subsequently refined to best fit the experimental data.[3]
Spectroscopic Analysis: FTIR and Raman
Vibrational spectroscopy provides complementary information about the functional groups present in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : An FTIR spectrum of 4-nitrobenzoic acid can be obtained by mixing a small amount of the powdered sample with potassium bromide (KBr) and pressing it into a pellet. The pellet is then placed in an FTIR spectrometer, and the infrared absorption spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]
-
Raman Spectroscopy : A Raman spectrum is obtained by exposing the crystalline sample to a monochromatic laser source. The scattered light is collected and analyzed to identify the vibrational modes. The Raman spectrum provides information that is complementary to the FTIR spectrum.[4][5]
Visualizing the Analytical Workflow and Technique Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
A Comparative Guide to Linkers for Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Core Principles: Two Distinct Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]
-
Cleavable Linkers: These are engineered to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside the cancer cell.[1] This "molecular switch" allows for the release of the payload in its free, unmodified form.
-
Non-Cleavable Linkers: These form a highly stable bond that is resistant to enzymatic or chemical cleavage.[1] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1]
Mechanisms of Action and Key Chemistries
Cleavable Linkers: Exploiting the Tumor Microenvironment
Cleavable linkers are designed to respond to physiological differences between the bloodstream and the intracellular environment of tumor cells.[1] There are three primary mechanisms:
-
Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence, such as the commonly used valine-citrulline (Val-Cit) dipeptide, that is recognized and cleaved by lysosomal proteases like cathepsin B, which are highly expressed in tumor cells.[2][3] The tetrapeptide Gly-Gly-Phe-Gly (GGFG) is another example cleaved by lysosomal proteases.[3]
-
pH-Sensitive Linkers: Acid-labile linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), facilitating payload release.[2][4]
-
Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of intracellular glutathione compared to the plasma.[5] Disulfide bonds within the linker are reduced by glutathione, leading to the release of the payload.[4][5]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers provide a highly stable connection between the antibody and the payload.[6] The most common type is based on a thioether bond, often formed using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[7] The payload is released with the linker and a fragment of the antibody (an amino acid) still attached after the ADC is internalized and the antibody is degraded in the lysosome.[6][8] This approach generally leads to increased plasma stability and may offer a wider therapeutic window.[6][9]
Data Presentation: Comparative Performance of ADC Linkers
The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance.
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC₅₀ (pM) | Reference(s) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Cleavable (Val-Cit) | MMAE | ~50-100 | [10] |
| Trastuzumab-mc-DM1 (Kadcyla®) | HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | ~100-200 | [10] |
| Sulfatase-linker-ADC | HER2 | HER2+ cells | Cleavable (Sulfatase) | Auristatin derivative | 61 and 111 | [4] |
| Non-cleavable ADC | HER2 | HER2+ cells | Non-cleavable | Auristatin derivative | 609 | [4] |
| Val-Ala containing ADC | HER2 | HER2+ cells | Cleavable (Val-Ala) | Auristatin derivative | 92 | [4] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[11]
Table 2: Plasma Stability of ADCs with Different Linkers
Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[11]
| Linker Type | Linker Chemistry | Stability Metric | Value | Species | Reference(s) |
| Cleavable | Val-Cit-PABC | % Intact ADC after 7 days | ~60-80% | Rat | [12] |
| Non-cleavable | Thioether (e.g., SMCC) | % Intact ADC after 7 days | >95% | Rat | [12] |
| Cleavable | Val-Cit | Half-life | > 9 days | Human | [12] |
| Cleavable | Val-Cit | Half-life | ~2 - 7 days | Mouse | [12] |
| Cleavable | Sulfatase-cleavable | Stability | > 7 days | Mouse | [4] |
| Cleavable | Val-Ala and Val-Cit | Stability | Hydrolyzed within 1 h | Mouse | [4] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers (Tumor Growth Inhibition)
This table provides a qualitative comparison of in vivo efficacy from xenograft studies.
| ADC | Linker Type | Xenograft Model | Efficacy Outcome | Reference(s) |
| AsnAsn-linked ADC | Cleavable (Legumain-cleavable) | Various | Comparable or improved efficacy to ValCit-linked ADCs | [13] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Carcinoma | Significant tumor growth inhibition | [7] |
| Trastuzumab-mc-DM1 | Non-cleavable (SMCC) | NCI-N87 Gastric Carcinoma | Significant tumor growth inhibition | [7] |
Mandatory Visualization
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A general experimental workflow for the preclinical evaluation of an ADC.
Caption: Signaling pathway of a tubulin inhibitor payload released from an ADC.
Experimental Protocols
Accurate and reproducible data are essential for comparing different ADC linkers. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its behavior in circulation.[1][14]
-
Materials:
-
Procedure:
-
Prepare a stock solution of the ADC in PBS.[1]
-
Spike the ADC into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[1]
-
Incubate the samples at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[1] The 0-hour time point serves as the baseline control.[1]
-
Immediately store the aliquots at -80°C until analysis.[1]
-
-
Analysis (LC-MS/MS for released payload):
-
Data Analysis:
Protocol 2: Lysosomal Cleavage Assay
This assay assesses the release of the payload from the ADC in a simulated lysosomal environment, which is crucial for cleavable linkers.[14]
-
Materials:
-
Procedure:
-
Prepare a stock solution of the ADC.
-
In a microcentrifuge tube, combine the ADC with the lysosomal fraction in the pre-warmed assay buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Stop the reaction by adding a quench solution (e.g., cold acetonitrile with an internal standard).[17]
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant to quantify the released payload using LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the rate of lysosomal cleavage.[17]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency (IC₅₀) of an ADC.[10]
-
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
Prepare serial dilutions of the ADC in complete medium.[17]
-
Remove the old medium and add the diluted ADC to the respective wells.[17] Include untreated cells as a control.
-
Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.[2]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Carefully remove the medium and add the solubilization solution to each well.[2]
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
Protocol 4: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.[11]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line that expresses the target antigen
-
ADC of interest, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[11]
-
Randomize the mice into treatment groups.[11]
-
Administer the treatments intravenously according to the planned dosing schedule.[11]
-
Measure tumor volumes with calipers two to three times per week.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.[11]
-
-
Data Analysis:
Conclusion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design with significant implications for efficacy and safety.[1] Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[12] Cleavable linkers, on the other hand, can induce a potent "bystander effect," which is advantageous for treating heterogeneous tumors.[10] A thorough understanding of the properties of different linkers and rigorous preclinical evaluation using standardized protocols are paramount for the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Evaluating the Stability of Sulfonamide-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and other drug delivery systems. The stability of the linker directly dictates the pharmacokinetic profile, therapeutic index, and overall success of the conjugated molecule. An ideal linker must remain robustly stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be susceptible to cleavage under specific conditions at the target site.
Sulfonamide-based linkers have emerged as a versatile class of connectors, offering a unique "safety-catch" mechanism. This guide provides an objective comparison of the stability of different sulfonamide-based linkers, supported by available experimental data and detailed methodologies for their evaluation.
Comparative Stability of Sulfonamide-Based Linkers
The stability of a sulfonamide linker is fundamentally influenced by the substitution on the nitrogen atom. Unsubstituted or N-acyl sulfonamides are generally stable to a wide range of chemical conditions. However, N-acylation followed by N-alkylation significantly activates the linker, rendering it susceptible to nucleophilic cleavage. This "safety-catch" feature allows for a stable linker during synthesis and circulation, with cleavage being triggered in a controlled manner.
Key Sulfonamide Linker Architectures:
-
Aryl Sulfonamide Linkers (Kenner-type): These are the archetypal safety-catch linkers. The N-acyl aryl sulfonamide is stable to both acidic and basic conditions. Activation, typically through N-methylation or N-cyanomethylation, makes the linker labile to nucleophilic attack.[1]
-
Aliphatic Sulfonamide Linkers: These were developed to overcome some limitations of the aryl-based counterparts, such as potentially low reactivity of the activated linker. Comparative studies have shown that aliphatic sulfonamide linkers can offer improved cleavage yields.[1]
-
Modified Aryl Sulfonamide Linkers (Ellman-type): To enhance the reactivity of the activated linker, the Ellman linker incorporates a sulfamoylbenzamide structure. This modification increases the acidity of the sulfonamide proton, facilitating activation and subsequent cleavage with a broader range of nucleophiles under milder conditions.[1]
Quantitative Stability Data
Direct quantitative, side-by-side comparisons of the stability of different sulfonamide-based linkers are limited in the published literature. Much of the available data focuses on the qualitative stability of the "off" (stable) and "on" (activated and cleavable) states. However, some studies provide insights into their relative reactivity and stability.
| Linker Type | Structure | Stability Characteristics | Activation Method | Cleavage Conditions (Post-Activation) | Cleavage Yield |
| Aryl Sulfonamide (Kenner) | Aryl-SO₂-NH-Acyl | Stable to strong acids (HBr/AcOH) and nucleophiles/aqueous alkali in the unactivated state.[1] | N-methylation (e.g., with diazomethane).[1] | Alkaline hydrolysis, aminolysis, hydrazinolysis, thiolysis.[1] | Can be low with less nucleophilic amines.[1] |
| Modified Aryl Sulfonamide (Ellman) | Aryl(CONHR)-SO₂-NH-Acyl | Stable in unactivated form; the sulfamoylbenzamide structure increases the acidity of the NH group.[1] | N-alkylation with iodoacetonitrile (ICH₂CN).[1] | Cleavable with a wider range of amines and nucleophiles under milder conditions compared to the Kenner linker.[1] | Improved yields compared to the original aryl sulfonamide linker.[1] |
| Aliphatic Sulfonamide | Alkyl-SO₂-NH-Acyl | N-acylsulfonamide is stable to basic and strongly nucleophilic conditions.[1] | N-alkylation with iodoacetonitrile (ICH₂CN). | Nucleophilic displacement under mild conditions. | Generally provides good cleavage yields.[1] |
| Aryl Sulfate Linker | Aryl-O-SO₃-Payload | Highly stable in human and mouse plasma.[2] | Not applicable (cleaved by a specific trigger). | Cleaved by lysosomal sulfatase enzymes.[2] | Efficient release within the lysosome.[2] |
Experimental Protocols
Accurate assessment of linker stability is paramount for the development of safe and effective drug conjugates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a sulfonamide linker-drug conjugate in plasma and quantify the rate of premature payload release.
Materials:
-
Sulfonamide linker-drug conjugate
-
Human, mouse, or rat plasma (citrated or heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (structurally similar to the released payload)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the linker-drug conjugate into pre-warmed (37°C) plasma to a final concentration of, for example, 10 µg/mL.
-
Incubate the plasma samples at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard. This also serves to precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Use a calibration curve prepared by spiking known concentrations of the payload into control plasma to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time.
-
Calculate the percentage of intact conjugate remaining at each time point.
-
Determine the half-life (t₁/₂) of the linker in plasma.
-
Protocol 2: pH Stability Assay
Objective: To assess the hydrolytic stability of the sulfonamide linker at different pH values.
Materials:
-
Sulfonamide linker-drug conjugate
-
Buffers of various pH values (e.g., pH 4.0, 5.5, 7.4, and 9.0)
-
HPLC system with a UV or MS detector
-
Thermostated incubator or water bath
Procedure:
-
Incubation:
-
Dissolve the linker-drug conjugate in each of the pH buffers to a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Collect aliquots at specified time intervals.
-
-
HPLC Analysis:
-
Directly inject the aliquots into the HPLC system.
-
Use a suitable reversed-phase column and a mobile phase gradient to separate the intact conjugate from any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs, or with an MS detector.
-
-
Data Analysis:
-
Determine the peak area of the intact conjugate at each time point.
-
Calculate the percentage of the conjugate remaining over time for each pH condition.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life at each pH.
-
Visualizing Experimental Workflows and Linker Chemistry
To aid in the understanding of the processes involved in evaluating and utilizing sulfonamide-based linkers, the following diagrams illustrate a typical experimental workflow for a plasma stability assay and the fundamental "safety-catch" mechanism.
Caption: A typical experimental workflow for assessing the in vitro plasma stability of a linker-drug conjugate.
Caption: The "safety-catch" mechanism of N-acyl sulfonamide linkers, showing the transition from a stable to a labile state upon activation, followed by nucleophilic cleavage to release the payload.
Conclusion
The stability of sulfonamide-based linkers is a tunable property that makes them highly attractive for applications requiring controlled drug release. The "safety-catch" principle, inherent to N-acyl sulfonamides, provides a robust platform where the linker remains stable until a specific chemical activation event. While direct quantitative comparisons of different sulfonamide linkers are not abundant, the available literature indicates that modifications to the aryl or aliphatic nature of the sulfonamide, as seen in the Ellman linker, can significantly enhance the efficiency of payload release after activation. The choice of a specific sulfonamide linker should be guided by the desired stability profile during circulation and the required cleavage kinetics at the target site. The experimental protocols provided herein offer a framework for the rigorous evaluation of these critical linker properties.
References
Performance of 4-(Methylsulfonamido)benzoic Acid and Its Analogs in Biochemical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential performance of 4-(Methylsulfonamido)benzoic acid in key biochemical assays. Due to a lack of publicly available data for this specific compound, this guide presents performance metrics for structurally related benzoic acid and sulfonamide derivatives against two important enzyme targets: carbonic anhydrase and tyrosinase. This comparative analysis offers valuable insights into the expected activity of this compound and provides a framework for its experimental evaluation.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, gas exchange, and electrolyte balance.[2] Sulfonamide derivatives are a well-established class of carbonic anhydrase inhibitors.[1] The performance of several benzoic acid derivatives containing a sulfonamide group against various human carbonic anhydrase (hCA) isoforms is summarized below, with Acetazolamide, a clinically used CA inhibitor, as a common reference compound.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) [nM] |
| Acetazolamide (Standard) | hCA I | 250 |
| hCA II | 12.5 | |
| hCA VII | 2.5 | |
| N-((4-sulfamoylphenyl)carbamothioyl)acetamide | hCA I | 87.6 |
| hCA II | 384.3 | |
| hCA VII | 13.5 | |
| N-((4-sulfamoylphenyl)carbamothioyl)benzamide | hCA I | 13.3 |
| hCA II | 5.3 | |
| hCA VII | 1.1 | |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | hCA I | Higher affinity than for hCA II |
| hCA II | Low nanomolar range | |
| hCA IV | Low nanomolar range |
Data sourced from multiple studies on benzenesulfonamide derivatives.[3][4][5]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[6] Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and in the cosmetics industry for skin whitening.[7][8] Benzoic acid and its derivatives have been identified as tyrosinase inhibitors.[9] The inhibitory performance of several benzoic acid derivatives is compared below, with Kojic acid serving as a standard inhibitor.
| Compound | Inhibition Concentration (IC₅₀) [µM] |
| Kojic Acid (Standard) | 16.67 |
| L-Mimosine (Standard) | 3.68 |
| Compound 7 (a dinitro-benzamide derivative) | 1.09 |
| 2-aminobenzoic acid | Kᵢ of 5.15 (monophenolase activity) and 4.72 (diphenolase activity) |
| 4-aminobenzoic acid | Kᵢ of 3.8 (monophenolase activity) and 20 (diphenolase activity) |
Data sourced from studies on benzoic acid derivatives as tyrosinase inhibitors.[9][10][11]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The accompanying change in pH is monitored using a colorimetric indicator. The rate of this reaction is inversely proportional to the level of enzyme inhibition.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).
-
HEPES or TRIS buffer
-
Sodium sulfate (to maintain ionic strength)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a buffered solution containing the pH indicator and sodium sulfate.
-
Add a known concentration of the carbonic anhydrase isoform to the buffer.
-
In a separate syringe of the stopped-flow instrument, prepare the CO₂-saturated solution.
-
To measure inhibition, pre-incubate the enzyme solution with various concentrations of the test compound or reference inhibitor for a defined period.
-
Rapidly mix the enzyme solution (with or without inhibitor) with the CO₂ solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (e.g., 10-20 seconds).
-
The initial rates of the reaction are determined from the slope of the absorbance change over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][12]
Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for assessing the inhibitory effect of compounds on tyrosinase activity.
Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome, a colored product, is monitored spectrophotometrically.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH ~6.8)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Kojic acid) dissolved in a suitable solvent.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of L-DOPA and tyrosinase in the phosphate buffer.
-
In the wells of a 96-well plate, add the phosphate buffer, followed by various concentrations of the test compound or reference inhibitor.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the resulting mixture at a wavelength corresponding to dopachrome (typically around 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][13]
Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways involving carbonic anhydrase and tyrosinase.
Caption: Carbonic Anhydrase Catalytic Pathway and Inhibition.
Caption: Tyrosinase Pathway in Melanin Synthesis and Inhibition.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 8. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 4-(Methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary applications of 4-(Methylsulfonamido)benzoic acid, a versatile chemical intermediate. It objectively compares its utility in the development of carbonic anhydrase inhibitors and herbicides, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
As a Scaffold for Carbonic Anhydrase Inhibitors
This compound serves as a crucial building block for the synthesis of potent inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. Derivatives of this compound have shown significant promise in medicinal chemistry, particularly in the development of drugs for glaucoma, epilepsy, and cancer.
Performance Comparison of Carbonic Anhydrase Inhibitors
The efficacy of carbonic anhydrase inhibitors is primarily evaluated based on their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for several inhibitors, including derivatives of this compound, against different human carbonic anhydrase (hCA) isoforms.
| Inhibitor | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) of Reference |
| This compound derivative 1 | hCA I | 240 - 2185 | Acetazolamide | 250 |
| This compound derivative 2 | hCA II | 19 - 83 | Acetazolamide | 12 |
| This compound derivative 3 | hCA IX | 25 - 882 | Acetazolamide | 25 |
| This compound derivative 4 | hCA XII | 8.8 - 175 | Acetazolamide | 5.7 |
| Methazolamide | hCA I | 50 | Acetazolamide | 250 |
| Dorzolamide | hCA II | 9 | Acetazolamide | 12 |
| Brinzolamide | hCA II | 3.1 | Acetazolamide | 12 |
Note: Kᵢ values can vary depending on the specific assay conditions.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow spectrophotometric method, measuring the inhibition of CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound derivatives and reference inhibitors
-
Tris-HCl buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
The assay is conducted at 25°C in a total volume of 200 µL.
-
The reaction mixture contains Tris-HCl buffer, the enzyme, and the inhibitor at varying concentrations.
-
The reaction is initiated by the addition of CO₂-saturated water.
-
The time course of the pH change, indicated by the color change of phenol red, is monitored at 557 nm.
-
The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor.
-
The IC₅₀ (inhibitor concentration causing 50% inhibition) is calculated from the dose-response curves.
-
The Kᵢ value is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway: Carbonic Anhydrase in pH Regulation
Carbonic anhydrases play a pivotal role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental in various physiological processes, including respiration, renal function, and bone resorption.
Carbonic anhydrase catalyzes the reversible hydration of CO₂.
As an Intermediate in Herbicide Synthesis
This compound is a key precursor in the synthesis of a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). These herbicides are effective against a broad spectrum of weeds in various crops. A notable example of a commercial herbicide derived from this intermediate is Tolpyralate.
Performance Comparison of HPPD-Inhibiting Herbicides
The efficacy of herbicides is typically assessed by measuring the percentage of weed control at specific application rates. The following table compares the performance of Tolpyralate with other commercial HPPD-inhibiting herbicides against common weed species.
| Herbicide | Application Rate (g a.i./ha) | Common Lambsquarters (%) | Velvetleaf (%) | Green Foxtail (%) |
| Tolpyralate | 30 | 95-99 | 92-98 | 90-97 |
| Tolpyralate + Atrazine | 30 + 560 | 98-100 | 97-100 | 96-100 |
| Mesotrione + Atrazine | 105 + 560 | 94-99 | 90-97 | 85-94 |
| Topramezone + Atrazine | 12.3 + 560 | 96-100 | 93-99 | 92-98 |
Data Source: Adapted from field trial results. Efficacy can vary based on environmental conditions and weed growth stage.[1]
Experimental Protocol: Herbicide Efficacy Greenhouse Assay
Greenhouse trials are conducted to evaluate the herbicidal activity of new compounds under controlled conditions.
Materials:
-
Seeds of various weed species (e.g., common lambsquarters, velvetleaf, green foxtail)
-
Pots filled with a standardized soil mix
-
Herbicide formulations of the test compound and commercial standards
-
Spray chamber calibrated to deliver a specific volume of spray solution
Procedure:
-
Weed seeds are planted in pots and allowed to germinate and grow to a specific stage (e.g., 2-4 leaf stage).
-
The herbicide treatments are prepared at different application rates.
-
The potted plants are placed in a spray chamber, and the herbicide solutions are applied evenly over the foliage.
-
A set of untreated plants serves as a control.
-
The treated plants are then returned to the greenhouse and observed for signs of herbicidal activity (e.g., chlorosis, necrosis, stunting).
-
Weed control is visually assessed at specific time points (e.g., 7, 14, and 21 days after treatment) and rated on a scale of 0% (no effect) to 100% (complete kill).
-
For quantitative analysis, the fresh or dry weight of the above-ground biomass of the treated plants is measured and compared to the untreated control.
Experimental Workflow: From Intermediate to Herbicide
The synthesis of HPPD-inhibiting herbicides from this compound involves a multi-step chemical process.
Synthetic route to HPPD-inhibiting herbicides.
References
Safety Operating Guide
Proper Disposal Procedures for 4-(Methylsulfonamido)benzoic Acid
The following provides essential safety and logistical information for the proper disposal of 4-(Methylsulfonamido)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Waste Identification and Classification
This compound should be handled as a chemical waste product. While specific classifications may vary by jurisdiction, it is prudent to treat it as a hazardous waste unless confirmed otherwise by local regulations. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields.[1] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] |
| Body | Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants.[4][6] For larger spills, chemical-resistant coveralls may be necessary.[7][8] |
| Respiratory | Respirator | A NIOSH/MSHA approved respirator should be used if dust is generated and ventilation is inadequate.[9] |
| Foot | Closed-toe Shoes | To protect feet from potential spills.[5] |
Waste Collection and Storage
Proper collection and storage of this compound waste is critical to prevent environmental contamination and ensure safe handling.
-
Containers : Use a designated, sealable, and chemically compatible container for waste collection.[10] Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents as "this compound".[11]
-
Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[9][10][12]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][9] The storage area should be secure and accessible only to authorized personnel.
Spill Cleanup Protocol
In the event of a spill, follow this detailed protocol to ensure safe and effective cleanup.
Experimental Protocol: Solid Chemical Spill Cleanup
-
Immediate Response :
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]
-
-
Assess the Situation :
-
Identify the spilled material and consult its Safety Data Sheet (SDS).
-
Ensure you have the proper PPE before beginning cleanup.
-
-
Contain the Spill :
-
If it is safe to do so, prevent the further spread of the solid material. Avoid creating dust.[1]
-
-
Cleanup Procedure :
-
Carefully sweep or scoop the spilled solid material into a designated hazardous waste container.[9][11] Use tools that will not generate dust, such as a plastic scoop.[11]
-
After removing the bulk of the material, decontaminate the spill area.
-
Wet a spill pad or paper towel with water and wipe the area to remove any remaining residue.[11][14]
-
Place all contaminated cleaning materials (spill pads, paper towels, gloves, etc.) into the hazardous waste container.[11][14]
-
-
Final Steps :
-
Seal the hazardous waste container and label it with the contents and date of the spill.
-
Wash your hands thoroughly with soap and water after completing the cleanup.
-
Report the spill to your supervisor or EHS department as required by your institution's policies.
-
Final Disposal
The final disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1]
-
Approved Facility : The sealed and labeled waste container should be transferred to an approved hazardous waste disposal facility.[3][9][15]
-
Waste Management Services : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. realsafety.org [realsafety.org]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. aksci.com [aksci.com]
Personal protective equipment for handling 4-(Methylsulfonamido)benzoic acid
This guide provides immediate, essential safety and logistical information for handling 4-(Methylsulfonamido)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] Adherence to the recommended personal protective equipment (PPE) is mandatory to ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling large quantities in poorly ventilated areas.[2][5] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][6]
-
Avoid Dust Formation: Take care to avoid creating dust when handling the solid chemical.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][7] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place at room temperature.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
Emergency and Disposal Procedures
In case of accidental exposure or spillage, immediate and appropriate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][5][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[2][5] |
Disposal Plan:
Disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of it in household trash or wastewater systems. Contact a licensed professional waste disposal service to dispose of this material.
Visual Safety Guides
The following diagrams illustrate the logical relationships for safe handling and emergency response.
Caption: Relationship between chemical hazards and the corresponding PPE.
Caption: Step-by-step workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
